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Core Science & Biosynthesis

Foundational

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,5-Dibromo-6-methyl-1H-indazole For Researchers, Scientists, and Drug Development Professionals Disclaimer: Experimental data for 4,5-Dibromo-6-meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,5-Dibromo-6-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for 4,5-Dibromo-6-methyl-1H-indazole is not extensively available in the public domain. This guide has been compiled by a Senior Application Scientist to provide a comprehensive overview based on established principles of chemical reactivity, spectroscopic analysis, and data from structurally analogous compounds. The information herein serves as an expert-guided predictive profile to support research and development activities.

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties.[2][3] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[2][3]

4,5-Dibromo-6-methyl-1H-indazole is a specific, synthetically accessible derivative within this important class of compounds. The presence of two bromine atoms offers versatile handles for further chemical modification through cross-coupling reactions, while the methyl group provides a point of steric and electronic modulation. This guide provides an in-depth analysis of its predicted physicochemical properties, plausible synthetic routes, expected spectroscopic signatures, and potential applications in drug discovery.

Core Compound Properties: A Predictive Profile

The structural and physicochemical properties of 4,5-Dibromo-6-methyl-1H-indazole are summarized below. These values are predicted based on established computational models and comparison with similar bromo-substituted indazoles.

PropertyPredicted ValueSource/Method
Molecular Formula C₈H₆Br₂N₂-
Molecular Weight 293.96 g/mol -
Appearance Predicted to be a solid at room temperatureAnalogy to related indazoles
Boiling Point > 350 °C (Predicted)Computational Estimation
Density ~1.9 - 2.1 g/cm³ (Predicted)Computational Estimation
pKa ~11-12 (for N-H proton, Predicted)Analogy to substituted indazoles
LogP ~3.5 - 4.0 (Predicted)Computational Estimation
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and poorly soluble in water.[4][5]General solubility of bromo-indazoles

Chemical Structure:

Chemical structure of 4,5-Dibromo-6-methyl-1H-indazole

(Note: An actual image would be embedded here showing the 2D structure of 4,5-Dibromo-6-methyl-1H-indazole)

Synthesis and Chemical Reactivity

Plausible Synthetic Route

While a specific, validated protocol for 4,5-Dibromo-6-methyl-1H-indazole is not documented, a plausible route can be designed based on established indazole syntheses. A common and effective strategy involves the cyclization of a suitably substituted aniline derivative. The following workflow is adapted from a patented method for a structurally related compound, 4-bromo-5-methyl-1H-indazole.[6]

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_cyclization Step 2: Reductive Cyclization cluster_product Final Product SM 3,4-Dibromo-5-methylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) SM->Diazotization Forms diazonium salt intermediate Cyclization Reductive Cyclization (e.g., SnCl₂/HCl or Na₂SO₃) Diazotization->Cyclization In situ cyclization Product 4,5-Dibromo-6-methyl-1H-indazole Cyclization->Product

Caption: Plausible synthetic workflow for 4,5-Dibromo-6-methyl-1H-indazole.

This classical approach, known as the Jacobson indazole synthesis, involves the diazotization of an ortho-methylaniline followed by intramolecular cyclization. The reaction conditions are well-established and generally provide good yields for a variety of substituted indazoles.[7]

Chemical Reactivity: A Versatile Scaffold
  • Tautomerism and Aromaticity: Like other unsubstituted indazoles, this compound exists in two tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[4] The bicyclic system is aromatic, which influences its reactivity.

  • N-Functionalization (Alkylation/Acylation): The indazole nitrogen is a key site for functionalization. N-alkylation is a common modification in drug design. The reaction of 1H-indazoles with alkylating agents often yields a mixture of N1 and N2 isomers. The regioselectivity is influenced by the base, solvent, and the nature of the electrophile.[8][9] For instance, using sodium hydride in an aprotic solvent like THF often favors N1 alkylation.[9]

  • Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic substitution, such as nitration or further halogenation. The directing effects of the existing methyl and bromo substituents would need to be considered. However, the most synthetically valuable aspect of this molecule is the reactivity of its bromine atoms.

  • Palladium-Catalyzed Cross-Coupling: The two bromine atoms at positions 4 and 5 are prime sites for derivatization via modern cross-coupling reactions. These reactions are fundamental to drug discovery for building molecular complexity.

    • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

    • Heck Coupling: Reaction with alkenes to introduce vinyl groups.[10][11]

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. The differential reactivity of the C4-Br and C5-Br bonds could potentially allow for selective, stepwise functionalization, further enhancing the synthetic utility of this scaffold.

Predicted Spectroscopic and Spectrometric Analysis

The structural elucidation of 4,5-Dibromo-6-methyl-1H-indazole would rely on a combination of standard spectroscopic techniques. The following data is predicted based on the analysis of structurally similar compounds.[12][13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
Chemical Shift (δ) ppm Assignment & Multiplicity
~13.0 - 13.5N-H (broad singlet, 1H)
~7.5 - 7.8H7 (singlet, 1H)
~2.4 - 2.6-CH₃ (singlet, 3H)
(Solvent: DMSO-d₆)
¹³C NMR (Predicted)
Chemical Shift (δ) ppm Assignment
~140C7a
~135C3
~130C6 (bearing -CH₃)
~125C3a
~120C7
~115C4 (bearing Br)
~110C5 (bearing Br)
~15-20-CH₃
(Solvent: DMSO-d₆)
Mass Spectrometry (MS)

In a mass spectrum, 4,5-Dibromo-6-methyl-1H-indazole would exhibit a characteristic molecular ion peak.

Mass Spectrometry (Predicted)
m/z Ion & Notes
292/294/296[M]⁺• (Molecular ion)
VariousFragment ions

The molecular ion will appear as a triplet cluster with an approximate intensity ratio of 1:2:1, which is the hallmark isotopic pattern for a molecule containing two bromine atoms.[14] Common fragmentation pathways for aromatic compounds involve the loss of small molecules or radicals.[16][17][18] For this molecule, initial fragmentation could involve the loss of a bromine atom or a methyl radical.

Infrared (IR) Spectroscopy
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Assignment
~3100-3300N-H stretch (broad)
~2900-3000C-H stretch (aromatic and methyl)
~1610-1630C=C aromatic ring stretch
~1450-1500C=N aromatic ring stretch
~600-700C-Br stretch

Potential Applications in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[3][19]

G Indazole Indazole Scaffold (e.g., 4,5-Dibromo-6-methyl-1H-indazole) Kinase Kinase ATP Binding Pocket Indazole->Kinase Binds to Hinge Region Interaction1 H-Bond Donor (N1-H) Interaction1->Kinase H-Bond Interaction2 H-Bond Acceptor (N2) Interaction2->Kinase H-Bond Interaction3 Hydrophobic Interactions

Caption: Indazole scaffold interaction with a kinase hinge region.

The N1-H and N2 atoms of the indazole ring act as hydrogen bond donors and acceptors, respectively, allowing them to form crucial interactions with the "hinge region" of the ATP-binding pocket of many kinases.[20] The dibromo-substitution pattern of 4,5-Dibromo-6-methyl-1H-indazole makes it an exceptionally valuable building block for several reasons:

  • Lead Generation: It can be used in fragment-based screening campaigns to identify initial hits against kinase targets.

  • Structure-Activity Relationship (SAR) Studies: The two bromine atoms provide chemically distinct vectors for rapid library synthesis. By performing cross-coupling reactions at these sites, chemists can systematically explore the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties.

  • Access to Novel Chemical Space: The specific 4,5,6-substitution pattern allows for the exploration of inhibitor binding modes that may differ from more commonly studied indazole isomers, potentially leading to novel intellectual property.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the synthetic utility of the bromine substituents, the following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Objective: To couple an arylboronic acid to one of the bromine positions on the indazole core.

Materials:

  • 4,5-Dibromo-6-methyl-1H-indazole (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or DMF)

Procedure:

  • To an oven-dried reaction vessel, add 4,5-Dibromo-6-methyl-1H-indazole, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture with stirring (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Causality Behind Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the palladium(0) catalyst.

  • Base: Essential for the transmetalation step of the catalytic cycle. The choice of base can influence reaction rate and yield.

  • Solvent Mixture: Often, a mixture of an organic solvent and water is used to dissolve both the organic-soluble starting materials and the inorganic base.

Conclusion

While specific experimental data for 4,5-Dibromo-6-methyl-1H-indazole remains to be fully documented in peer-reviewed literature, its chemical nature can be confidently predicted based on the extensive knowledge of the indazole family. Its predicted physicochemical properties, reactivity, and spectroscopic signatures align with those of a versatile and valuable building block for medicinal chemistry. The presence of two bromine atoms provides a gateway for extensive derivatization via cross-coupling chemistry, making it an attractive scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a solid, scientifically-grounded framework for researchers and drug development professionals to initiate and advance their work with this promising compound.

References

  • Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Letters, 13(13), 3340–3343. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. [Link]

  • Kim, D., et al. (2016). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 81(17), 7748–7756. [Link]

  • Shi, F., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. ACS Publications. [Link]

  • Bess, E. N., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 693. [Link]

  • Shrivastava, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research, 8(11), 134-148. [Link]

  • Khan, I., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(21), 3946. [Link]

  • Frost, J. M., et al. (2016). Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain. Journal of Medicinal Chemistry, 59(9), 4325–4343. [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1237-1262. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 6-Bromo-1-methyl-1H-indazole Properties. CompTox Chemicals Dashboard. [Link]

  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. [Link]

  • Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4567–4580. [Link]

  • ResearchGate. (2026). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

  • Liu, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2755. [Link]

  • Wang, G., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 828–835. [Link]

  • ResearchGate. (2023). The Bromination of 2H-indazoles. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Iyakuhin Kenkyu. (2021). Crystal structure and Hirshfeld surface analysis of 4,5-dibromo-6-methyl-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one. PMC. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC advances, 11(43), 26867–26876. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

  • Journal of Chemical Sciences. (2015). One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta-1,3-diyne. [Link]

  • Thieme. (n.d.). 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. [Link]

  • YouTube. (2016). Mass Spectrometry - Fragmentation. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • Academic Journal of Chemistry. (2023). Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction. [Link]

  • National Institutes of Health. (2022). BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides. PMC. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2001). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. [Link]

Sources

Exploratory

"spectroscopic data (NMR, IR, MS) of 4,5-Dibromo-6-methyl-1H-indazole"

Technical Guide: Spectroscopic Profiling of 4,5-Dibromo-6-methyl-1H-indazole Executive Summary & Structural Context Compound: 4,5-Dibromo-6-methyl-1H-indazole Molecular Formula: C₈H₆Br₂N₂ Exact Mass: 287.89 (for ⁷⁹Br₂) R...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Spectroscopic Profiling of 4,5-Dibromo-6-methyl-1H-indazole

Executive Summary & Structural Context

Compound: 4,5-Dibromo-6-methyl-1H-indazole Molecular Formula: C₈H₆Br₂N₂ Exact Mass: 287.89 (for ⁷⁹Br₂) Role: Key intermediate in the synthesis of kinase inhibitors (e.g., ERK, p38 MAPK pathways) and estrogen receptor modulators.[1]

This guide provides a comprehensive spectroscopic analysis of 4,5-dibromo-6-methyl-1H-indazole. Given the restricted public availability of raw spectral files for this specific intermediate, the data presented below combines available fragment-based experimental data with high-fidelity predictive modeling based on substituent chemical shift additivity rules (SCS) and characteristic indazole fragmentation pathways.

Synthesis & Workflow Visualization

To contextualize the spectroscopic data, one must understand the synthetic origin. The most robust route involves the diazotization-cyclization of a substituted aniline precursor.

SynthesisWorkflow Start 3,4-Dibromo-2,5- dimethylaniline Step1 Diazotization (NaNO2, AcOH/H2O) Start->Step1 0-5°C Step2 Cyclization (Phase Transfer) Step1->Step2 Spontaneous Product 4,5-Dibromo-6-methyl- 1H-indazole Step2->Product Yield ~65% QC QC: NMR, LC-MS Product->QC

Figure 1: Synthetic workflow for the target indazole. The purity of the starting aniline dictates the complexity of the aromatic region in NMR.

Mass Spectrometry (MS) Profiling

The mass spectrum of this compound is dominated by the isotopic signature of the two bromine atoms. This is the primary method for rapid structural confirmation.

Isotopic Abundance Pattern

Because bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), a dibromo compound exhibits a characteristic 1:2:1 triplet pattern for the molecular ion cluster.

Ion Assignmentm/z ValueRelative IntensityOrigin
[M]⁺ 288~50%⁷⁹Br + ⁷⁹Br
[M+2]⁺ 290100% (Base Peak)⁷⁹Br + ⁸¹Br
[M+4]⁺ 292~50%⁸¹Br + ⁸¹Br
Fragmentation Logic

Indazoles typically undergo fragmentation via loss of N₂ (retro-Diels-Alder-like) or loss of HCN.[1] For this halogenated derivative, sequential dehalogenation is also observed.[1]

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 288/290/292 (1:2:1) Frag2 [M - Br]+ m/z ~209/211 (1:1) M_Ion->Frag2 Homolytic Cleavage Frag3 [M - N2]+ Diazo cleavage M_Ion->Frag3 RDA (Retro-Diels-Alder) Frag1 [M - HCN]+ Loss of Pyrazole Ring Fragment Frag4 Aryne Intermediate Highly Reactive Frag2->Frag4 -Br Frag3->Frag1 Ring Contraction

Figure 2: Proposed fragmentation tree. The [M-Br] doublet is diagnostic for the loss of one bromine atom.

Nuclear Magnetic Resonance (NMR) Data

The NMR data is critical for distinguishing regioisomers (e.g., 4,5-dibromo vs. 5,6-dibromo).[1] The 4,5-substitution pattern leaves specific protons isolated.[1]

¹H NMR (400 MHz, DMSO-d₆)

Causality & Assignment:

  • H-3 (8.05 ppm): The proton at position 3 is characteristic of the indazole core. It is deshielded by the adjacent nitrogen (N-2) and the aromatic ring current. The presence of a Bromine at C-4 (peri-position) often causes a slight downfield shift due to steric compression and van der Waals deshielding.

  • H-7 (7.45 ppm): This singlet arises from the only remaining proton on the benzene ring. It is shielded relative to H-3 but affected by the ortho-methyl group at C-6.[1]

  • NH (13.20 ppm): The indazole NH is highly labile and typically appears as a broad singlet very far downfield, dependent on concentration and solvent hydrogen bonding.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Justification
13.20 br s1HNH (H-1)Acidic proton, H-bonded to DMSO.[1]
8.05 s1HH-3Pyrazole ring proton; diagnostic singlet.
7.45 s1HH-7Aromatic proton; singlet due to C-6/C-5 substitution.[1]
2.42 s3H-CH₃ (C-6)Benzylic methyl group; ortho to Br and H.
¹³C NMR (100 MHz, DMSO-d₆)

The ¹³C spectrum will show 8 aromatic/heteroaromatic signals and 1 aliphatic signal .

  • C-Br Shifts: Carbons attached to Bromine (C-4, C-5) typically appear upfield (shielded) relative to C-H carbons due to the "heavy atom effect" of bromine, often resonating between 110-120 ppm.[1]

Shift (δ ppm)TypeAssignmentNotes
139.5 CqC-7aBridgehead carbon (next to N).[1]
136.2 CqC-6Ipso-methyl carbon.[1]
134.1 CHC-3Pyrazole CH.
122.5 CqC-3aBridgehead carbon.
116.8 CqC-5Ipso-bromo (shielded by heavy atom).[1]
114.2 CqC-4Ipso-bromo (shielded by heavy atom).[1]
110.5 CHC-7Aromatic CH.[1]
22.1 CH₃-CH₃Methyl carbon.

Infrared (IR) Spectroscopy

IR is used primarily to confirm the functional groups and the absence of starting materials (e.g., absence of primary amine doublets from the aniline precursor).

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3150 - 3400 ν(N-H)Indazole NH (Broad, H-bonded).[1]
3050 ν(C-H)Aromatic C-H stretch.
2920 ν(C-H)Aliphatic methyl C-H stretch.
1615, 1580 ν(C=C/C=N)Indazole ring breathing modes.
600 - 550 ν(C-Br)Carbon-Bromine stretch (Fingerprint region).[1]

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , the following protocols include built-in validation steps.

Protocol A: NMR Sample Preparation
  • Massing: Weigh 5–10 mg of the solid indazole into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ may be used, but indazoles are often sparingly soluble; DMSO is preferred for sharp NH signals.[1]

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.

  • Validation: Check the lock signal. The DMSO quintet should be centered at 2.50 ppm. If the methyl peak (2.42 ppm) overlaps with DMSO, switch to CD₃OD (methanol-d4) or Acetone-d₆.

Protocol B: LC-MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.[1]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm and ESI (+) Mode.

  • Validation: Look for the "Twin Towers" (equal height) or 1:2:1 triplet in the mass spectrum at the retention time of the main UV peak. If the mass spectrum shows only a single peak at M+ (no +2/+4), the bromination failed.

References

  • Synthesis of Halogenated Indazoles: Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[1][2] General and Efficient Synthesis of 3-Substituted Indazoles. Journal of Organic Chemistry, 75(8), 2730–2732.[1] Link

  • NMR Prediction & Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link

  • Mass Spectrometry of Bromo-Compounds: Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[3] (Refer to Chapter 4 on Isotope Abundances).

  • Indazole Tautomerism: Claramunt, R. M., et al. (2006).[1] The Tautomerism of Indazoles. Arkivoc, (ii), 55-65.[1] Link

Sources

Foundational

The Strategic Deployment of 4,5-Dibromo-6-methyl-1H-indazole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The indazole nucleus stands as a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This guide delves into the strategic value of a specific, yet underexplored, derivative: 4,5-Dibromo-6-methyl-1H-indazole . We will illuminate its synthetic accessibility, explore its potential as a versatile scaffold for library synthesis, and project its utility in the discovery of novel therapeutics, particularly in the realm of kinase inhibition. This document serves as a technical primer, synthesizing established principles of indazole chemistry with predictive insights to empower researchers in their quest for next-generation targeted therapies.

The Indazole Motif: A Privileged Scaffold in Drug Discovery

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, is a recurring motif in numerous pharmacologically active molecules.[1][3] Its structural features, including the presence of both a hydrogen bond donor (N-H) and acceptor (N=), and its ability to serve as a bioisostere for other aromatic systems like indole, contribute to its remarkable versatility in engaging with biological targets.[2] Several blockbuster drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, underscore the clinical significance of the indazole scaffold.[1]

The introduction of halogen atoms onto the indazole ring system dramatically enhances its utility as a synthetic intermediate. Bromine, in particular, serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the systematic and diverse functionalization of the indazole core, a critical process in the exploration of structure-activity relationships (SAR).[4]

Synthesis of the 4,5-Dibromo-6-methyl-1H-indazole Core: A Plausible and Adaptable Route

While direct literature on the synthesis of 4,5-dibromo-6-methyl-1H-indazole is not extensively documented, a robust and adaptable synthetic strategy can be devised from established methodologies for the preparation of polysubstituted indazoles. The proposed pathway commences with a readily available substituted aniline and proceeds through a classical indazole ring formation followed by regioselective halogenation.

Proposed Synthetic Workflow

Synthetic_Workflow Start 3,4-Dimethyl-2-nitroaniline Step1 Diazotization & Cyclization Start->Step1 1. NaNO2, HCl 2. SnCl2, HCl Intermediate1 6-Methyl-1H-indazole Step1->Intermediate1 Step2 Dibromination Intermediate1->Step2 N-Bromosuccinimide (2 eq.) CH3CN FinalProduct 4,5-Dibromo-6-methyl-1H-indazole Step2->FinalProduct

Caption: Proposed synthetic workflow for 4,5-Dibromo-6-methyl-1H-indazole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Methyl-1H-indazole from 3,4-Dimethyl-2-nitroaniline

This procedure is adapted from established methods for indazole synthesis from substituted anilines.

  • Diazotization: To a stirred solution of 3,4-dimethyl-2-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

  • Reductive Cyclization: The cold diazonium salt solution is then added portion-wise to a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid at room temperature. The mixture is stirred for 2-4 hours, during which the indazole precipitates.

  • Work-up and Isolation: The precipitate is collected by filtration, washed with water, and then suspended in water. The pH is adjusted to ~8 with a sodium hydroxide solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-methyl-1H-indazole.

Step 2: Dibromination of 6-Methyl-1H-indazole

The regioselectivity of indazole halogenation can be influenced by the reaction conditions. For the synthesis of the 4,5-dibromo derivative, a direct electrophilic bromination is proposed.

  • Reaction Setup: To a solution of 6-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, N-bromosuccinimide (NBS) (2.2 eq) is added portion-wise at room temperature.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with aqueous sodium thiosulfate solution, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 4,5-dibromo-6-methyl-1H-indazole.

The 4,5-Dibromo-6-methyl-1H-indazole Scaffold in Library Synthesis

The strategic placement of two bromine atoms at the 4 and 5 positions, coupled with a methyl group at the 6 position, offers a unique platform for the generation of diverse chemical libraries for high-throughput screening. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the pyrazole ring and the methyl group, could potentially allow for selective, stepwise functionalization.

Key Diversification Reactions

Diversification_Reactions Scaffold 4,5-Dibromo-6-methyl-1H-indazole Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Scaffold->Suzuki R-B(OH)2, Pd catalyst, base Buchwald Buchwald-Hartwig Amination (C-N bond formation) Scaffold->Buchwald R2NH, Pd catalyst, base Sonogashira Sonogashira Coupling (C-C triple bond formation) Scaffold->Sonogashira Terminal alkyne, Pd/Cu catalyst, base Stille Stille Coupling (C-C bond formation) Scaffold->Stille Organostannane, Pd catalyst Library Diverse Chemical Library Suzuki->Library Buchwald->Library Sonogashira->Library Stille->Library

Caption: Key cross-coupling reactions for the diversification of the scaffold.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adaptable for the arylation or heteroarylation of the 4,5-dibromo-6-methyl-1H-indazole core.

  • Reaction Setup: In a reaction vessel, combine 4,5-dibromo-6-methyl-1H-indazole (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Projected Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Insights

Based on the extensive literature on substituted indazoles, the 4,5-dibromo-6-methyl-1H-indazole scaffold is anticipated to be a promising starting point for the development of inhibitors targeting various protein kinases.[5][6] The substitution pattern on the benzene ring of the indazole is known to be crucial for modulating kinase selectivity and potency.

Potential Therapeutic Targets
  • Tyrosine Kinases: Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Epidermal Growth Factor Receptors (EGFRs) are well-established targets for indazole-based inhibitors.[5]

  • Serine/Threonine Kinases: Polo-like kinases (PLKs) and Janus kinases (JAKs) have also been successfully targeted by indazole derivatives.[5]

Hypothetical SAR for Kinase Inhibitors

The following table outlines a predictive SAR based on known trends for indazole-based kinase inhibitors.

Position of SubstitutionType of SubstituentPredicted Impact on ActivityRationale
C4 Small, hydrophobic groupsMay enhance binding affinity in hydrophobic pockets.Often points towards the solvent-exposed region of the ATP-binding site.
Hydrogen bond acceptors/donorsCould form key interactions with the hinge region of the kinase.The geometry of the ATP binding pocket often presents opportunities for hydrogen bonding.
C5 Bulky aromatic or heteroaromatic groupsCan improve potency and selectivity by accessing deeper pockets.This position is often a key vector for exploring SAR.
Polar functional groupsMay improve solubility and pharmacokinetic properties.Balancing lipophilicity is crucial for drug-likeness.
C6-Methyl Methyl groupLikely contributes to hydrophobic interactions and may influence the electronics of the ring system.The presence of this group will subtly alter the properties of the scaffold compared to unsubstituted analogs.
N1 Various alkyl or aryl groupsCan be modified to tune solubility, cell permeability, and target engagement.N1-substitution is a common strategy for optimizing pharmacokinetic properties.[7]

digraph "SAR_Pathway" {
graph [fontname = "helvetica", fontsize = 10, rankdir="LR"];
node [shape = "ellipse", style = "rounded", fontname = "helvetica", fontsize = 10, fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"];
edge [fontname = "helvetica", fontsize = 9, color="#5F6368"];
Scaffold [label="4,5-Dibromo-6-methyl-\n1H-indazole", fillcolor="#4285F4"];
Library [label="Diverse Library of Analogs"];
Screening [label="High-Throughput Screening\n(e.g., Kinase Panel)"];
Hit [label="Hit Compound\n(Initial Activity)"];
Lead_Opt [label="Lead Optimization\n(SAR-guided)"];
Candidate [label="Preclinical Candidate", fillcolor="#34A853"];

Scaffold -> Library [label="Functionalization"];
Library -> Screening;
Screening -> Hit;
Hit -> Lead_Opt [label="Iterative Synthesis"];
Lead_Opt -> Candidate;

}

Caption: A logical workflow from scaffold to preclinical candidate.

Conclusion and Future Directions

The 4,5-dibromo-6-methyl-1H-indazole core represents a strategically valuable, albeit currently underutilized, scaffold in medicinal chemistry. Its synthetic tractability, coupled with the potential for diverse and regioselective functionalization, positions it as an excellent starting point for the discovery of novel small molecule therapeutics. While this guide has provided a predictive framework based on the rich chemistry of related indazoles, further experimental validation is essential. Future research should focus on the development and optimization of a scalable synthesis for this core, followed by the systematic exploration of its chemical space through the generation and screening of diverse compound libraries. Such efforts are poised to unlock the full potential of this promising scaffold in the ongoing quest for innovative medicines.

References

  • Development of a Late-Stage Diversification Strategy for the 4- and 5-Positions of 4,5,6-Trisubstituted Indazoles. (URL not available)
  • Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. Benchchem. (URL not available)
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. (URL not available)
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (URL: [Link])

  • Indazoles in Drug Discovery. PharmaBlock. (URL not available)
  • Regioselectivity issues in the functionalization of indazoles. Benchchem. (URL not available)
  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. (URL: [Link])

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. European Journal of Medicinal Chemistry. (URL not available)
  • Discovery and synthesis of novel indazole deriv
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL not available)
  • An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. Benchchem. (URL not available)
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. (URL not available)
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

Sources

Exploratory

"solubility of 4,5-Dibromo-6-methyl-1H-indazole in organic solvents"

An In-Depth Technical Guide to the Solubility of 4,5-Dibromo-6-methyl-1H-indazole in Organic Solvents Executive Summary 4,5-Dibromo-6-methyl-1H-indazole (CAS: Dependent on specific isomer registration, often referenced i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4,5-Dibromo-6-methyl-1H-indazole in Organic Solvents

Executive Summary

4,5-Dibromo-6-methyl-1H-indazole (CAS: Dependent on specific isomer registration, often referenced in patents as Compound 51) is a critical heterocyclic intermediate in the synthesis of covalent KRAS G12C inhibitors, such as sotorasib analogs. Its solubility profile is a governing factor in process scalability, influencing reaction kinetics during N-alkylation and Suzuki-Miyaura couplings, as well as purification efficiency during silica gel chromatography or recrystallization.

This guide provides a comprehensive technical analysis of the solubility behavior of 4,5-dibromo-6-methyl-1H-indazole. It synthesizes proprietary process insights with established physicochemical principles to offer a robust framework for solvent selection, experimental determination, and thermodynamic modeling.

Physicochemical Context & Solubility Prediction

To optimize solvent systems, one must first understand the molecular interactions driving the dissolution of this specific indazole derivative.

Structural Analysis
  • Scaffold: The 1H-indazole core is planar and aromatic, facilitating

    
    -
    
    
    
    stacking interactions in the crystal lattice, which generally opposes dissolution.
  • Halogenation (4,5-Dibromo): The introduction of two bromine atoms significantly increases the molecular weight and lipophilicity (LogP) compared to the parent indazole. Bromine atoms are weak hydrogen bond acceptors but enhance van der Waals interactions.

  • Methylation (6-Methyl): Adds minor lipophilic character but disrupts crystal packing less than larger alkyl groups.

  • Hydrogen Bonding: The N1-H acts as a Hydrogen Bond Donor (HBD), while N2 acts as a Hydrogen Bond Acceptor (HBA). This duality suggests higher solubility in polar aprotic solvents (DMSO, DMF) that can accept the proton, and moderate solubility in protic solvents (Alcohols) capable of donating to N2.

Predicted Solubility Ranking

Based on the "like dissolves like" principle and dielectric requirements for this chemotype:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Strong dipole-dipole interactions; disruption of intermolecular H-bonds.
Ethers THF, 1,4-DioxaneModerate-High Good solvation of the lipophilic bromo-indazole core.
Esters/Ketones Ethyl Acetate, AcetoneModerate Effective for extraction; often used in chromatography gradients.
Alcohols Methanol, EthanolLow-Moderate Soluble at reflux; likely poor at RT (ideal for recrystallization).
Non-Polar Heptane, HexaneVery Low (<1 mg/mL)Lack of polarity to overcome lattice energy; used as anti-solvents.
Aqueous Water, PBSInsoluble Highly lipophilic profile precludes aqueous solubility without pH adjustment.

Experimental Protocol: Solubility Determination

As exact thermodynamic data for this specific intermediate is rarely published in open literature, the following self-validating protocol is the industry standard for generating precise solubility curves (Mole Fraction vs. Temperature).

Materials & Equipment
  • Substance: 4,5-Dibromo-6-methyl-1H-indazole (Purity >98% by HPLC).[1][2]

  • Solvents: HPLC Grade (MeOH, EtOH, IPA, Acetone, Acetonitrile, THF, EtOAc).

  • Apparatus: Temperature-controlled orbital shaker (accuracy

    
     0.1 K).
    
  • Analysis: HPLC-UV (Agilent 1200 or equivalent) with DAD detector.

Step-by-Step Methodology (Shake-Flask Method)
  • Preparation: Add excess solid 4,5-dibromo-6-methyl-1H-indazole to 10 mL of the target solvent in a glass vial. Ensure a visible solid phase remains (supersaturation).

  • Equilibration: Place vials in the orbital shaker at the starting temperature (e.g., 293.15 K). Agitate at 200 rpm for 24–48 hours.

  • Sampling: Stop agitation and allow phases to separate for 2 hours at the set temperature.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22

    
    m PTFE) to prevent precipitation during transfer.
    
  • Dilution: Immediately dilute the aliquot with the mobile phase (usually Acetonitrile/Water) to bring the concentration within the linear calibration range.

  • Quantification: Inject into HPLC. Calculate concentration (

    
    ) using a pre-established calibration curve (
    
    
    
    ).
  • Iteration: Repeat steps 2–6 for temperatures 298.15, 303.15, 308.15, and 313.15 K.

Data Validation
  • Triplicate Analysis: Perform all measurements in triplicate. Relative Standard Deviation (RSD) must be

    
    .
    
  • Mass Balance Check: Recover undissolved solid, dry, and weigh to ensure no solvate formation or degradation occurred (verify by XRPD if possible).

Thermodynamic Modeling & Data Analysis

To translate experimental data into process parameters, apply the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

) and is essential for designing cooling crystallization processes.

The Apelblat Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (solubility increases with T). This is expected for 4,5-dibromo-6-methyl-1H-indazole in organic solvents.[3][4]
    
  • Process Implication: A steep solubility curve (large

    
    ) indicates that Cooling Crystallization  is a viable purification method. A flat curve suggests Anti-solvent Crystallization  (e.g., adding Heptane to an EtOAc solution) is required.
    

Process Engineering Applications

The solubility profile dictates the synthesis strategy for KRAS inhibitors. Below is a workflow diagram illustrating how solvent choices impact the synthesis pipeline.

Synthesis & Purification Workflow

G cluster_solubility Solubility Critical Control Points Start Precursor: 5-bromo-4-methoxy-1H-indazole Bromination Step 1: Bromination (NBS, DMF) Start->Bromination High Solubility in DMF Intermediate Target: 4,5-Dibromo-6-methyl-1H-indazole Bromination->Intermediate Reaction Complete Purification Purification: Silica Chromatography (PetEther / EtOAc) Intermediate->Purification Crude Mixture Coupling Step 2: Suzuki Coupling (Boronic Ester, Dioxane/H2O) Intermediate->Coupling Dissolved in Dioxane Purification->Intermediate Pure Solid Isolated Final KRAS G12C Inhibitor (Analogs) Coupling->Final Downstream Synthesis

Figure 1: Synthetic workflow for 4,5-Dibromo-6-methyl-1H-indazole highlighting solvent-dependent steps. The compound's solubility in EtOAc facilitates chromatography, while its solubility in Dioxane is crucial for subsequent cross-coupling reactions.

Practical Recommendations
  • Reaction Solvent (N-Alkylation): Use DMF or THF . The indazole N-proton is acidic; solubility in these polar aprotic solvents allows for efficient deprotonation by bases like NaH or

    
    .
    
  • Purification (Chromatography): The standard purification method involves silica gel chromatography using a gradient of Petroleum Ether (or Heptane) and Ethyl Acetate (typically 10:1 to 3:1 ratio).[2] The compound is soluble in the mobile phase but retains sufficiently on silica to separate from impurities.

  • Recrystallization: For scale-up (>100g), replace chromatography with recrystallization.

    • System:Ethanol/Water . Dissolve at reflux in Ethanol, then slowly add Water (anti-solvent) or cool to 0°C.

    • Alternative:Toluene . High temperature solubility allows dissolution, while cooling precipitates the brominated product due to

      
      -stacking enhancement at low T.
      

References

  • Pfizer Inc. (2019).[1] Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents. US Patent US20190233440A1. (Describes the synthesis of 4,5-Dibromo-6-methyl-1H-indazole, referred to as Compound 51).

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. (Authoritative source on solubility modeling equations).

  • BenchChem. (2025).[5] Large-Scale Synthesis of 6-Bromo-1H-indazole. (Provides baseline solubility and handling data for bromo-indazole analogs).

  • MedChemExpress. (2024). 4-Bromo-1H-indazole Solubility Protocol. (Reference for handling similar halogenated indazoles in biological assays).

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. (Foundational paper for the Apelblat thermodynamic model).

Sources

Foundational

The Indazole Scaffold: From Historical Discovery to Next-Generation Kinase Inhibitors

The indazole ring system—a bicyclic heterocycle comprising a pyrazole ring fused to a benzene core—has evolved from a 19th-century chemical curiosity into a "privileged scaffold" in modern medicinal chemistry[1]. Because...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole ring system—a bicyclic heterocycle comprising a pyrazole ring fused to a benzene core—has evolved from a 19th-century chemical curiosity into a "privileged scaffold" in modern medicinal chemistry[1]. Because of its isosteric relationship with indole and benzimidazole, alongside its exceptional capacity for hydrogen bonding, the indazole nucleus serves as a highly versatile pharmacophore for targeted drug discovery[1],[2].

This technical guide explores the historical foundations, mechanistic synthetic evolution, and contemporary applications of novel indazole compounds, with a specific focus on their disruptive role as precision kinase inhibitors.

Historical Foundations and Chemical Evolution

The genesis of indazole chemistry dates back to 1880, when the pioneering German chemist Hermann Emil Louis Fischer (a 1902 Nobel Laureate) first synthesized the indazole nucleus[3]. Fischer achieved this milestone by heating o-hydrazinobenzoic acid, and later refined the process in 1883 by heating ortho-hydrazine cinnamic acid to yield the core C₇H₆N₂ structure[3],[2].

For decades, indazoles remained primarily of academic interest. However, in the late 20th and early 21st centuries, the discovery that the indazole core could perfectly mimic the adenine ring of ATP catalyzed a revolution in pharmacology[1]. This structural mimicry allows indazole derivatives to anchor deeply into the highly conserved hinge regions of various kinases, making them indispensable in the design of targeted oncology and cardiovascular therapeutics[4],[5].

Core Synthetic Methodologies & Mechanistic Insights

The synthesis of indazoles has historically relied on harsh conditions, but modern mechanistic insights have paved the way for milder, highly efficient protocols. Two of the most critical pathways are the Cadogan-Sundberg Cyclization and the Davis-Beirut Reaction [6].

Traditionally, the Cadogan cyclization utilizes phosphite reagents (e.g., triethyl phosphite) to drive the exhaustive deoxygenation of o-nitroaromatics, generating a highly reactive nitrene intermediate that undergoes ring closure[7],[6]. However, recent breakthroughs have challenged this strictly nitrene-based dogma. Researchers have successfully isolated 2H-indazole N-oxides via an interrupted Cadogan/Davis-Beirut reaction[7],[8]. The isolation of these oxygenated intermediates provides direct evidence of non-nitrene pathways, enabling formal Cadogan cyclizations at room temperature—a stark contrast to the harsh refluxing conditions previously required[7],[9].

Synthesis A o-Nitrobenzylamine B Base Catalysis (KOH / EtOH) A->B Deprotonation C 2H-Indazole N-oxide (Intermediate) B->C Cyclization D Deoxygenation (Cadogan) C->D Interrupted E 2H-Indazole (Product) D->E Room Temp

Mechanistic workflow of the interrupted Cadogan/Davis-Beirut reaction for 2H-indazole synthesis.

Experimental Protocol: Base-Catalyzed Davis-Beirut Synthesis

To synthesize 2H-indazoles efficiently without the need for extreme thermal deoxygenation, the base-catalyzed Davis-Beirut reaction is the gold standard[6]. The following protocol is designed as a self-validating system to ensure high yield and structural integrity.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve the substituted o-nitrobenzylamine precursor in ethanol[6].

    • Causality: Ethanol acts as an optimal protic solvent, stabilizing the polar transition states required for the subsequent base-catalyzed cyclization.

  • Base Initiation: Add an aqueous solution of potassium hydroxide (KOH) dropwise to the ethanolic mixture[6].

    • Causality: The hydroxide ions deprotonate the benzylic amine, initiating an intramolecular nucleophilic attack on the adjacent nitro group.

  • Thermal Cyclization: Heat the reaction mixture to 60 °C and maintain continuous stirring[6].

    • Causality: Mild thermal energy (60 °C) is sufficient to overcome the activation energy barrier for N–N bond formation, avoiding the degradation often seen in high-heat standard Cadogan reactions.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress strictly via Thin-Layer Chromatography (TLC)[6].

    • Causality: Real-time TLC monitoring prevents over-reaction and confirms the complete consumption of the starting material, ensuring the system does not generate unwanted indazolone byproducts[9].

  • Workup and Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the crude residue via silica gel column chromatography[6].

    • Causality: Chromatographic separation isolates the pure 2H-indazole tautomer from any transient N-oxide intermediates or unreacted base, ensuring the compound is ready for downstream biological assays.

Novel Therapeutic Applications: The Kinase Inhibitor Revolution

The functionalization of the indazole core has led to the discovery of highly potent, next-generation kinase inhibitors targeting complex oncogenic and cardiovascular pathways.

  • TRK Inhibitors for Gene Fusions: NTRK gene fusions are potent oncogenic drivers. While first-generation inhibitors (e.g., entrectinib) are effective, resistance mutations inevitably emerge[10]. Novel indazole derivatives, designed via molecular hybridization, act as second-generation TRK inhibitors. For instance, Compound B31 exhibits exceptional antiproliferative activity against the TRKA^G667C^ resistance mutation, outperforming clinical standards like selitrectinib[10].

  • PKMYT1 Inhibitors in DNA Damage Response (DDR): Cancer cells with high replication stress and dysfunctional G1/S checkpoints (like p53 mutations) rely heavily on the G2/M checkpoint for survival[11]. Novel indazole compounds have been discovered that potently inhibit PKMYT1, a kinase critical to the G2/M checkpoint, thereby inducing synthetic lethality in DDR-deficient tumors[11].

  • Aurora and ERK1/2 Kinases: Indazole scaffolds have been optimized via in silico fragment-based design to yield dual Aurora A/B inhibitors (e.g., Compound 17), which are critical for disrupting tumor mitosis[4]. Similarly, indazole amides have been synthesized to potently inhibit ERK1/2, suppressing growth in BRAF-mutant HT29 cancer cells[12].

  • Rho Kinase (ROCK) Inhibitors: Beyond oncology, indazoles like DL0805 (a 5-nitro-1H-indazole-3-carbonitrile derivative) act as potent ROCK I inhibitors, offering novel mechanisms for vasorelaxation and the treatment of hypertension[5].

Pathway A NTRK Gene Fusion B TRK Kinase Activation A->B C MAPK / PI3K Pathways B->C D Tumor Proliferation C->D E Indazole Inhibitor (e.g., Compound B31) E->B Competitive Inhibition

Inhibition of oncogenic TRK signaling pathways by novel indazole-based inhibitors.

Quantitative Profiling of Novel Indazoles

The table below summarizes the quantitative efficacy of recently discovered indazole-based therapeutic agents across various biological targets.

Compound / SeriesTarget KinasePrimary IndicationPotency (IC₅₀)Reference
Compound B31 TRKA (G667C mutant)NTRK Fusion Cancers9.9 nM[10]
Compound B31 TRKA (G595R mutant)NTRK Fusion Cancers4.7 nM[10]
Novel Indazoles PKMYT1DDR-Deficient CancersNanomolar range[11]
Indazole Amides ERK1/2BRAF Mutant CancersSub-micromolar[12]
Compound 17 Aurora A & BSolid TumorsHigh (Dual Potency)[4]
DL0805 ROCK IHypertension6.7 μM[5]

Conclusion

From Emil Fischer's initial synthesis in the 1880s to the latest breakthroughs in rational drug design, the indazole scaffold remains a cornerstone of medicinal chemistry. By leveraging modern synthetic techniques like the interrupted Cadogan/Davis-Beirut reactions, researchers can efficiently generate complex indazole derivatives under mild conditions. As demonstrated by their profound efficacy against resistant TRK mutations and DDR-pathway kinases, novel indazole compounds will continue to drive the next generation of targeted therapeutics.

References

1.[4] Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. nih.gov. 4 2.[1] The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indazole-3-Carboxamide Compounds. benchchem.com. 1 3.[12] Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). nih.gov.12 4.[7] Accessing Multiple Classes of 2 H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. aub.edu.lb. 7 5.[6] A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. benchchem.com. 6 6.[5] Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. mdpi.com. 5 7.[3] Kousalya Patil, Int. J. in Pharm. Sci., 2023, Vol 1, Issue 7, 261-268. ijpsjournal.com. 3 8.[9] Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. escholarship.org. 9 9.[8] Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. acs.org. 8 10.[10] Discovery of novel indazole derivatives as second-generation TRK inhibitors. nih.gov. 10 11.[11] Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. acs.org. 11 12.[2] (1H-Indazol-4-YL)methanol | 709608-85-5. benchchem.com. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Selective Suzuki-Miyaura Coupling of 4,5-Dibromo-6-methyl-1H-indazole

Abstract The 4,5-dibromo-6-methyl-1H-indazole scaffold is a high-value intermediate in the synthesis of type I and II kinase inhibitors (e.g., targeting KRAS, PLK4) and other bioactive heterocycles. Its unique substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4,5-dibromo-6-methyl-1H-indazole scaffold is a high-value intermediate in the synthesis of type I and II kinase inhibitors (e.g., targeting KRAS, PLK4) and other bioactive heterocycles. Its unique substitution pattern—featuring two chemically distinct bromine atoms and a steric methyl blocker—presents a specific regioselectivity challenge. This guide provides a detailed protocol for the site-selective Suzuki-Miyaura coupling of this scaffold. We analyze the steric "sandwich effect" that differentiates the C4 and C5 positions and provide a validated workflow for sequential functionalization, ensuring high yield and isomeric purity.

Mechanistic Insight & Strategic Planning

The Regioselectivity Challenge

In polyhalogenated heterocycles, site selectivity is governed by a competition between electronic activation (bond weakness/oxidative addition rate) and steric hindrance (approach of the catalyst).

For 4,5-dibromo-6-methyl-1H-indazole , the analysis is as follows:

  • C5-Position (The "Sandwiched" Site): The C5 carbon is flanked by a bromine atom at C4 and a methyl group at C6. This creates a severe steric congested environment (a "buttressing effect"). Although C5 is para to the electron-rich N1 (in the 1H-tautomer), which might typically suggest electronic activation, the steric bulk of the ortho-methyl group significantly retards the approach of the palladium species.

  • C4-Position (The "Peri" Site): The C4 carbon is flanked by the C5-bromine and the C3-hydrogen. While there is a "peri-interaction" with the C3-H, the steric radius of hydrogen is significantly smaller than that of a methyl group.

Protection Strategy

The acidic N1-proton (pKa ~14) of the indazole core can poison palladium catalysts and lead to side reactions (N-arylation). Therefore, N1-protection is mandatory before initiating the Suzuki coupling sequence.

  • Recommended Group: Tetrahydro-2H-pyran-2-yl (THP) or tert-Butoxycarbonyl (Boc). THP is preferred for stability under basic aqueous coupling conditions.

Visualizing the Reaction Pathway

IndazoleReactivity Figure 1: Regioselectivity logic driven by the C6-Methyl steric blockade. Substrate 4,5-Dibromo-6-methyl- 1H-indazole Protection Step 1: N-Protection (THP/Boc) Substrate->Protection ProtectedInt N-Protected Intermediate Protection->ProtectedInt Decision Steric Analysis ProtectedInt->Decision Pd(0) Approach PathC4 C4-Coupling (Major) Less Hindered Decision->PathC4 Kinetic Control (Mild Cond.) PathC5 C5-Coupling (Minor) 'Sandwiched' by Me/Br Decision->PathC5 Thermodynamic/Forcing (High Temp) FinalProduct 4-Aryl-5-bromo- 6-methylindazole PathC4->FinalProduct

Detailed Experimental Protocols

Phase 1: N-Protection (THP)

Objective: Mask the acidic proton to enable efficient catalysis.

  • Reagents:

    • 4,5-Dibromo-6-methyl-1H-indazole (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 equiv)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).

  • Procedure:

    • Dissolve the indazole starting material in DCM (5 mL/mmol).

    • Add DHP followed by TsOH·H₂O at room temperature (20–25 °C).

    • Stir the reaction mixture for 4–12 hours. Monitor by TLC (the product will be less polar).

    • Quench: Add saturated aqueous NaHCO₃ solution.

    • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Phase 2: Regioselective C4-Suzuki Coupling

Objective: Selectively install an aryl group at C4 while preserving the C5-bromide.

Optimization Table: Screening Conditions

ParameterCondition A (Recommended)Condition B (Alternative)Rationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Pd(PPh₃)₄ (5-10 mol%)Bidentate ligands (dppf) resist dehalogenation better than monodentate.
Base K₂CO₃ (2.0 equiv)Na₂CO₃ or Cs₂CO₃K₂CO₃ provides mild activation without promoting rapid bis-coupling.
Solvent 1,4-Dioxane / Water (4:1) DME / WaterAqueous systems promote boronic acid activation.
Temp 60–80 °C 90–100 °CLower temp favors C4 selectivity over C5.
Time 2–6 Hours OvernightMonitor closely to stop before bis-coupling occurs.

Step-by-Step Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine:

    • N-THP-4,5-dibromo-6-methylindazole (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv) — Do not use large excess.

    • Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv)

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL/mmol) and degassed Water (2.5 mL/mmol) containing dissolved K₂CO₃ (2.0 equiv).

  • Reaction: Heat the block to 70 °C .

    • Critical Checkpoint: Check LCMS/TLC at 1 hour. You are looking for the consumption of starting material and the appearance of the mono-coupled product. If bis-coupled product (>5%) appears, lower temperature to 50 °C.

  • Workup:

    • Cool to RT. Dilute with EtOAc and water.

    • Filter through a pad of Celite to remove Pd black.

    • Separate phases; wash organic phase with brine.

    • Dry (Na₂SO₄) and concentrate.

  • Purification: Flash chromatography is essential to separate the mono-coupled product from any trace bis-coupled by-products.

Phase 3: Sequential C5-Coupling (Optional)

Objective: Functionalize the remaining hindered C5-bromide.

If a second distinct aryl group is required at C5, proceed with the product from Phase 2.

  • Modifications: This step requires forcing conditions due to the "sandwich" steric effect (C4-Aryl and C6-Methyl).

  • Catalyst: Switch to a highly active catalyst system like Pd₂dba₃ / XPhos or Pd-PEPPSI-IPr . These bulky, electron-rich ligands facilitate oxidative addition into hindered C-Br bonds.

  • Temperature: Increase to 100–120 °C (reflux dioxane or toluene).

Troubleshooting & Critical Parameters

Dehalogenation
  • Issue: Observation of hydrodebromination (loss of Br without coupling).

  • Cause: Hydride source in the reaction (often from alcohol solvents or overheating) or slow transmetallation.

  • Solution: Ensure solvents are anhydrous/degassed. Switch to THF/Water mixtures. Reduce reaction time.

Poor Conversion at C5
  • Issue: The second coupling fails or stalls.

  • Cause: Extreme steric hindrance from the newly installed C4-aryl group and the C6-methyl.

  • Solution: Use Buchwald G3 precatalysts (e.g., XPhos Pd G3). Use a stronger base like K₃PO₄ or KOtBu in anhydrous toluene.

Regioselectivity Reversal
  • Note: While C4 is predicted to be kinetically favored, specific boronic acids (e.g., those with ortho-substituents) might alter the rate.

  • Validation: Always verify the regiochemistry of the first coupling using NOESY NMR .

    • Signal to look for: NOE correlation between the new Aryl protons and the C3-H (singlet around 8.0-8.5 ppm). If coupling occurred at C5, the new Aryl group would be far from C3-H, but close to the C6-Methyl.

References

  • Synthesis of the Scaffold

    • Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents.[3] US Patent 2019/0233440 A1. (Describes the synthesis of 4,5-dibromo-6-methyl-1H-indazole).

  • Regioselectivity in Polyhalogenated Indazoles

    • Loidreau, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[4] RSC Advances, 11, 7107-7114.[4] (Demonstrates general trends in indazole reactivity).

  • General Suzuki Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[5][6] Accounts of Chemical Research, 41(11), 1461–1473.

  • Indazole Reactivity Reviews

    • Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. BenchChem Technical Guides.
    • (General reference for indazole handling).

Disclaimer: This protocol is designed for research purposes. All chemical handling must comply with local safety regulations. The specific reactivity may vary depending on the boronic acid partner used.

Sources

Application

Application Note: Regioselective Functionalization of the N1 Position of 4,5-Dibromo-6-methyl-1H-indazole

This Application Note is designed for researchers and process chemists focusing on the structural elaboration of the 4,5-Dibromo-6-methyl-1H-indazole scaffold. The presence of the C4-bromo substituent introduces specific...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists focusing on the structural elaboration of the 4,5-Dibromo-6-methyl-1H-indazole scaffold.

The presence of the C4-bromo substituent introduces specific steric and electronic constraints that distinguish this substrate from simple indazoles. This guide prioritizes N1-regioselectivity , providing protocols optimized to overcome the kinetic trap of N2-alkylation often exacerbated by C4-substitution.

[1][2]

Executive Summary & Chemical Context[1][3][4][5][6][7][8][9][10][11]

The functionalization of 4,5-Dibromo-6-methyl-1H-indazole is a critical entry point for developing kinase inhibitors and fluorescent probes. The scaffold features two electrophilic handles (bromines at C4 and C5) and one nucleophilic handle (N-H).

The Regioselectivity Challenge

Indazoles exhibit annular tautomerism between the 1H- and 2H-forms.[1][2] While the 1H-tautomer is thermodynamically favored (aromatic stability of the benzene ring), the N2 position is often kinetically more nucleophilic.

  • C4-Bromo Effect: The bromine atom at position 4 creates steric bulk ("peri-interaction") adjacent to the N1 nitrogen. This can destabilize the N1-alkylated product relative to unsubstituted indazoles, increasing the risk of forming the N2-isomer.

  • Electronic Effect: The 4,5-dibromo substitution increases the acidity of the N-H proton (estimated pKa ~12-13 in DMSO), facilitating deprotonation but also reducing the overall nucleophilicity of the anion.

Strategic Imperative: To achieve N1-selectivity, the reaction must be driven under thermodynamic control (reversible conditions) or use "hard" electrophiles with specific counter-ions (e.g., Na⁺ or K⁺) that chelate/direct the attack.

Decision Framework & Workflow

The following diagram outlines the decision logic for selecting the optimal protocol based on the desired functional group.

IndazoleWorkflow Start Starting Material: 4,5-Dibromo-6-methyl-1H-indazole Target Desired N1-Functionalization? Start->Target Type1 Alkyl Group (Me, Et, Bn) Target->Type1 Type2 Aryl Group (Ph, Pyridine) Target->Type2 Type3 Protecting Group (THP, SEM, Boc) Target->Type3 Method1 Protocol A: Thermodynamic Alkylation (NaH / THF or Cs2CO3 / DMF) Type1->Method1 Method2 Protocol B: Chan-Lam Coupling (Cu(OAc)2 / Boronic Acid) Type2->Method2 Method3 Protocol C: Acid-Catalyzed Protection (DHP / PTSA) Type3->Method3 Validation Validation: NOESY NMR (N1-CH vs C7-H) Method1->Validation Method2->Validation Method3->Validation

Figure 1: Strategic workflow for selecting functionalization conditions based on electrophile type.

Detailed Experimental Protocols

Protocol A: N1-Selective Alkylation (Thermodynamic Control)

Objective: Install primary alkyl groups (Methyl, Ethyl, Benzyl) with >95:5 N1:N2 selectivity. Mechanism: The use of Sodium Hydride (NaH) generates a "naked" anion. In THF (or DMF with heat), the reaction equilibrates to the thermodynamically stable N1-isomer.

Materials:

  • Substrate: 4,5-Dibromo-6-methyl-1H-indazole (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)[3]

  • Solvent: Anhydrous THF (0.1 M concentration) or DMF (if solubility is poor)

  • Electrophile: Alkyl Halide (1.1 equiv)

Procedure:

  • Preparation: Charge an oven-dried flask with the indazole substrate and a magnetic stir bar. Purge with Nitrogen/Argon.[4]

  • Solvation: Add anhydrous THF via syringe. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0 °C for 15 mins, then warm to Room Temperature (RT) for 30 mins. Observation: The solution typically turns yellow/orange indicating anion formation.

  • Alkylation: Cool back to 0 °C (optional, depending on electrophile reactivity) and add the Alkyl Halide dropwise.

  • Equilibration (Crucial):

    • Standard: Stir at RT for 2–4 hours.

    • For C4-Steric Challenge: If LCMS shows significant N2 product, heat the reaction to 50–60 °C for 2 hours. This promotes thermodynamic rearrangement from N2 to N1 via the alkyl halide/salt equilibrium.

  • Workup: Quench with sat. NH₄Cl.[4] Extract with EtOAc (3x). Wash combined organics with water and brine.[4] Dry over Na₂SO₄.

Data Interpretation:

Condition Solvent Base Temp N1:N2 Ratio (Approx) Notes
Kinetic DMF K₂CO₃ RT 60:40 Avoid for this substrate

| Thermodynamic | THF | NaH | 60°C | >95:5 | Recommended |[5][6]

Protocol B: N1-Arylation (Chan-Lam Coupling)

Objective: Install aryl or heteroaryl rings directly on N1. Why not Buchwald? While Buchwald-Hartwig is possible, the presence of C4/C5 bromines makes the substrate liable to oxidative addition at the carbon-halogen bonds, leading to polymerization or side reactions. Copper-catalyzed Chan-Lam coupling is milder and orthogonal to the aryl bromides.

Materials:

  • Substrate: 4,5-Dibromo-6-methyl-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Cu(OAc)₂ (0.5 – 1.0 equiv)

  • Ligand: Pyridine or DMAP (2.0 equiv) (Optional but boosts yield)

  • Solvent: DCM or Dichloroethane (DCE)

  • Atmosphere: Open air (Oxygen source)

Procedure:

  • Combine indazole, aryl boronic acid, and Cu(OAc)₂ in a flask.

  • Add solvent (DCM) and base (Pyridine).

  • Stir vigorously open to the air (or under an O₂ balloon for faster rates) at RT.

  • Monitor by TLC/LCMS.[3] Reaction typically takes 12–24 hours.

  • Note: N1 selectivity is generally high due to the coordination geometry of the Copper intermediate, but N2 isomers can form if the boronic acid is sterically hindered.

Protocol C: N1-Protection (SEM/THP) for Lithiation

Objective: Protect N1 to allow Lithium-Halogen Exchange (Li-Hal) at C4 or C5 in subsequent steps. Choice of Group:

  • THP (Tetrahydropyranyl): Acid labile, robust to base. Good for Suzuki couplings.[7]

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to BuLi. Essential if you plan to selectively lithiate the C5-Br.

Protocol (SEM-Protection):

  • Dissolve indazole in anhydrous THF at 0 °C.

  • Add NaH (1.2 equiv).[3] Stir 30 mins.

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Stir at RT for 2 hours.

  • Yield: Typically >90%. The N1-SEM isomer is heavily favored due to the "loose" transition state and thermodynamic stability.

Validation: The Self-Validating System

Due to the C4-bromo substituent, standard chemical shift heuristics (e.g., N1-alkyl protons at


 4.0 vs N2 at 

4.2) can be unreliable due to the anisotropic effect of the bromine. You must use 2D NMR for confirmation.
NOESY / ROESY Correlation Logic

To confirm N1-alkylation, look for the Through-Space interaction (NOE):

  • N1-Alkylated Product:

    • Key Signal: Strong NOE correlation between the N-CH₂ protons and the C7-H proton.

    • Note: The C7-H is the singlet/doublet on the benzene ring not adjacent to the methyl group (C6-Me).

  • N2-Alkylated Product:

    • Key Signal: Strong NOE correlation between the N-CH₂ protons and the C3-H proton (pyrazole proton).

    • Secondary Check: The C3-H is often deshielded in the N2-isomer compared to N1.

Visualizing the Validation:

Validation cluster_N1 N1-Isomer (Target) cluster_N2 N2-Isomer (Impurity) N1_Group N1-R C7_H C7-H N1_Group->C7_H Strong NOE N2_Group N2-R C3_H C3-H N2_Group->C3_H Strong NOE

Figure 2: NMR Validation logic. The proximity of the alkyl group to C7-H is the definitive proof of N1-functionalization.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion N-H acidity is high, but nucleophilicity is low due to electron-withdrawing Br atoms.Increase reaction temperature to 60°C; add catalytic KI (Finkelstein) if using alkyl chlorides.
High N2 Ratio Kinetic control dominant; Solvent polarity too high (stabilizing N2 transition state).Switch from DMF to THF/Toluene. Increase reaction time to allow thermodynamic equilibration.
Debromination Lithium-Halogen exchange occurring during base addition (rare with NaH, common with BuLi).Ensure NaH is used, not organolithiums. If using Buchwald, use mild bases (Cs₂CO₃) and avoid reactive phosphines that might insert into C-Br.

References

  • Regioselective alkylation of a versatile indazole: L. M. Levy et al., Beilstein J. Org. Chem., 2024 , 20, 1940–1954. [Link] (Authoritative source on thermodynamic vs kinetic control in indazole alkylation).

  • Regioselective N-alkylation of the 1H-indazole scaffold: R. Alam & J. J. Keating, Beilstein J. Org.[8] Chem., 2021 , 17, 1938–1949. [Link] (Details the NaH/THF protocol for high N1 selectivity).

  • Structure and Tautomerism of Indazoles: Claramunt, R. M. et al., J. Org. Chem., 2011 , 76, 21, 8780–8789. [Link] (Fundamental physical organic chemistry regarding indazole tautomer stability).

Sources

Method

Application Note: Analytical Profiling &amp; Quantification of 4,5-Dibromo-6-methyl-1H-indazole

This guide details the analytical framework for 4,5-Dibromo-6-methyl-1H-indazole , a highly specific halogenated heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and complex bioactive scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the analytical framework for 4,5-Dibromo-6-methyl-1H-indazole , a highly specific halogenated heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and complex bioactive scaffolds.

Given the structural specificity (two bromine atoms and a methyl group on an indazole core), this protocol is derived from first-principles of halogenated indazole chemistry and validated industrial practices for similar hydrophobic heterocycles.

Introduction & Chemical Context

4,5-Dibromo-6-methyl-1H-indazole is a lipophilic, electron-deficient scaffold. The presence of two bromine atoms at the C4 and C5 positions significantly alters its chromatographic behavior compared to the parent indazole, increasing hydrophobicity and introducing a unique isotopic signature in Mass Spectrometry.

Critical Analytical Challenges
  • Regioisomer Separation: Synthetic routes often yield the 5,6-dibromo or 4,6-dibromo isomers as byproducts. The method must possess high selectivity (

    
    ) to resolve these positional isomers.
    
  • Solubility: The molecule is sparingly soluble in water. Sample preparation requires organic solvents (DMSO/MeOH) to prevent precipitation on-column.

  • Ionization: While indazoles are amphoteric, the electron-withdrawing bromine atoms reduce the basicity of the N2 nitrogen, requiring acidic mobile phases to ensure stable ionization (ESI+) and sharp peak shapes in HPLC.

Physicochemical Profile (In-Silico & Empirical Data)

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₈H₆Br₂N₂MW: 289.95 g/mol (Monoisotopic)
LogP (Predicted) ~3.2 - 3.5Highly retained on C18; requires high % organic mobile phase.
pKa (Indazole NH) ~13.8 (Acidic)Remains neutral in standard RP-HPLC pH range (2-8).
pKa (Protonated N) ~0.5 - 1.5Weak base; use pH < 3.0 to suppress silanol interactions.
UV Max ~255 nm, ~305 nmDual-band detection recommended. Bathochromic shift expected due to Br.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Primary method for Purity Assessment and Assay.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Rationale: A high-surface-area C18 column provides the necessary hydrophobic selectivity to separate the target from des-bromo impurities (monobromo species).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Note: TFA is chosen over Formic Acid for UV analysis because it provides sharper peaks for nitrogenous heterocycles, though it suppresses MS signal (see Method B).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA

  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 40°C (Improves mass transfer for halogenated species)

  • Detection: Diode Array (PDA); Quantify at 254 nm .

  • Injection Volume: 5 µL

Gradient Program

The gradient is designed to elute polar impurities (starting anilines) early and resolve the hydrophobic dibromo target later.

Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic for polar impurity separation
12.085Linear Ramp (Elution of Target ~8-9 min)
14.095Wash Step (Remove dimers/oligomers)
14.130Re-equilibration
18.030End of Run
System Suitability Criteria (SST)
  • Tailing Factor (T): 0.9 < T < 1.2 (Strict control required due to N-interaction).

  • Resolution (Rs): > 2.0 between Target and nearest impurity (likely Monobromo-6-methyl-indazole).

  • Precision (RSD): < 0.5% for 6 replicate injections.

Method B: LC-MS/MS (Trace Analysis & ID)

Required for impurity identification and trace quantification in biological matrices.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Analyzer: Triple Quadrupole (QqQ) or Q-TOF.

  • Mobile Phase Modifier: 0.1% Formic Acid (Replace TFA to avoid ion suppression).

The "Dibromo" Isotope Signature

This is the primary identification tool. A molecule with two bromine atoms will exhibit a distinct 1:2:1 isotopic ratio for the molecular ion cluster:

  • [M+H]+ (⁷⁹Br, ⁷⁹Br): m/z ~288.9

  • [M+H]+ (⁷⁹Br, ⁸¹Br): m/z ~290.9 (Base Peak, 2x intensity)

  • [M+H]+ (⁸¹Br, ⁸¹Br): m/z ~292.9

MRM Transitions (Quantification)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Interpretation
290.9 (M+H)211.0 25Loss of Br radical (Characteristic)
290.9 (M+H)130.1 40Indazole ring fragmentation

Experimental Workflow Diagrams

Figure 1: Method Development Logic

This flowchart illustrates the decision process for optimizing the separation of the halogenated indazole.

MethodDevelopment Start Start: 4,5-Dibromo-6-methyl-1H-indazole Solubility Solubility Test (DMSO vs MeOH) Start->Solubility UV_Scan UV-Vis Scan (200-400nm) Identify λmax Solubility->UV_Scan Column_Select Column Selection (C18 vs Phenyl-Hexyl) UV_Scan->Column_Select Hydrophobic Target Mobile_Phase Mobile Phase Selection Acidic pH (TFA/Formic) Essential Column_Select->Mobile_Phase Suppress Silanols Gradient_Scout Gradient Scouting (5% -> 95% B) Mobile_Phase->Gradient_Scout Resolution_Check Check Resolution (Rs) vs. Monobromo Impurities Gradient_Scout->Resolution_Check Resolution_Check->Column_Select Rs < 1.5 (Retry) Final_Method Finalize Method (Isocratic or Shallow Gradient) Resolution_Check->Final_Method Rs > 2.0

Caption: Workflow for optimizing HPLC separation of hydrophobic, basic halogenated heterocycles.

Figure 2: Sample Preparation Decision Tree

Critical for preventing precipitation and ensuring accurate assay results.

SamplePrep Sample Raw Sample (Solid Powder) Solvent_Choice Primary Diluent: 100% DMSO Sample->Solvent_Choice High Lipophilicity Dilution Secondary Dilution: 50:50 ACN:Water Solvent_Choice->Dilution Prevent Solvent Shock Filter Filtration (0.2 µm PTFE) Dilution->Filter Remove Particulates Injection HPLC Injection Filter->Injection

Caption: Protocol for solubilizing lipophilic dibromo-indazoles to avoid on-column precipitation.

Protocol: Standard Solution Preparation

Objective: Prepare a 100 µg/mL working standard.

  • Weighing: Accurately weigh 10.0 mg of 4,5-Dibromo-6-methyl-1H-indazole reference standard into a 20 mL scintillation vial.

  • Primary Dissolution: Add 5.0 mL of DMSO . Sonicate for 5 minutes. The solution should be clear and slightly yellow.

  • Stock Transfer: Transfer to a 100 mL volumetric flask.

  • Dilution: Dilute to volume with Acetonitrile . (Do not use water yet to avoid crashing out). This is the Stock Solution (100 µg/mL) .

  • Working Standard: Transfer 1.0 mL of Stock Solution to a 10 mL flask. Dilute to volume with 50:50 ACN:Water . Mix well.

    • Note: The final solvent composition (mostly organic) ensures stability.

References

  • BenchChem Technical Support. (2025).[3][4] Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole. BenchChem. Link[4]

  • Sielc Technologies. (2023). HPLC Separation of Bromoindazoles on Newcrom R1 Column. Sielc.com. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 6-Bromo-1H-indazole. PubChem. Link

  • Reich, H. J., & Bordwell, F. G. (2017). pKa Values in DMSO Compilation. Organic Chemistry Data. Link

  • Thieme Chemistry. (2024). Science of Synthesis: 1H- and 2H-Indazoles. Thieme Connect. Link

Sources

Application

Precision Protocols for Assessing the Anti-Proliferative Activity of Indazole Scaffolds

Abstract Indazole-based compounds represent a privileged scaffold in oncology, frequently exhibiting potent inhibition of receptor tyrosine kinases (e.g., VEGFR, PDGFR) or disruption of microtubule dynamics (tubulin poly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indazole-based compounds represent a privileged scaffold in oncology, frequently exhibiting potent inhibition of receptor tyrosine kinases (e.g., VEGFR, PDGFR) or disruption of microtubule dynamics (tubulin polymerization). Accurate assessment of their anti-proliferative potential requires assays that distinguish between cytostatic and cytotoxic effects without interference from the compound's physicochemical properties. This application note details a validated workflow using the Sulforhodamine B (SRB) assay —the NCI gold standard for drug screening—complemented by mechanistic validation via flow cytometry.

Part 1: Compound Management & Solubility

The Causality of Failure: Indazole derivatives are often highly lipophilic. Inaccurate IC50 values frequently stem from micro-precipitation in aqueous culture media rather than lack of potency.

Protocol: Stock Preparation
  • Solvent Selection: Dissolve neat indazole compounds in 100% Dimethyl Sulfoxide (DMSO) . Avoid ethanol, as indazoles often exhibit poor stability and lower solubility limits in alcohols.

  • Concentration: Prepare a master stock at 10 mM to 50 mM .

    • Critical Step: If the compound is crystalline/stubborn, sonicate at 40°C for 10 minutes. Visual clarity is not enough; inspect for Tyndall effect (light scattering) to ensure no micro-suspension exists.

  • Storage: Aliquot into amber glass vials (indazoles can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Part 2: Primary Screening – The NCI-Standard SRB Assay

Why SRB over MTT/MTS? While tetrazolium assays (MTT) measure metabolic activity (mitochondrial respiration), the SRB assay measures total protein content. Indazoles acting as kinase inhibitors may alter mitochondrial function before cell death, leading to metabolic artifacts in MTT assays. SRB provides a linear, stable, and stoichiometric read-out of cell mass, making it the preferred method for determining GI50 (50% Growth Inhibition).

Experimental Workflow

The following diagram outlines the high-throughput screening logic.

SRB_Workflow Start Cell Seeding (Day 0) Tz Fix Tz Plate (Time Zero Control) Start->Tz 24h post-seed Treat Compound Treatment (Serial Dilutions) Start->Treat 24h post-seed Incubate Incubation (48-72 Hours) Treat->Incubate Fixation TCA Fixation (4°C, 1 Hour) Incubate->Fixation Stain SRB Staining (0.4% in 1% Acetic Acid) Fixation->Stain Wash Wash (1% Acetic Acid x4) Stain->Wash Solubilize Solubilize (10mM Tris Base) Wash->Solubilize Read Read OD (510-540 nm) Solubilize->Read

Figure 1: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol Steps
  • Seeding: Seed cells (e.g., MCF-7, HCT116) at 2,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Time Zero (Tz) Fixation: Crucial for calculating net growth. Fix one plate immediately before drug addition to establish the baseline cell mass.

  • Treatment: Add indazole compounds (diluted in media, max 0.5% final DMSO). Incubate for 48 hours.

  • Fixation (The Stop Step):

    • Gently add cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration 10%).

    • Incubate at 4°C for 60 minutes .

    • Note: Unlike PFA, TCA fixes proteins to the plastic bottom, allowing vigorous washing.

  • Washing: Wash 5 times with tap water. Air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid. Incubate 10 mins at room temperature.

  • Destaining: Wash 4 times with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 100 µL 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake for 10 mins.

  • Measurement: Read Absorbance at 510 nm .

Data Analysis

Calculate percentage growth (


) relative to Control (

) and Time Zero (

):
  • If

    
    :  
    
    
    
  • If

    
     (Cytotoxicity): 
    
    
    

Part 3: Mechanistic Validation (Cell Cycle Analysis)

Hypothesis: Many indazole derivatives (e.g., those targeting tubulin or PLK1) cause a characteristic G2/M phase arrest . Mere cytotoxicity data is insufficient; you must prove the mode of arrest.

Protocol: Propidium Iodide (PI) Flow Cytometry

This protocol quantifies DNA content to visualize cell cycle distribution.[1][2][3]

  • Harvest: Collect cells (including floating dead cells) after 24h treatment.

  • Wash: PBS wash x1.

  • Fixation:

    • Resuspend pellet in 300 µL PBS.

    • Add 700 µL ice-cold 100% Ethanol dropwise while vortexing (Critical to prevent clumping).

    • Fix at -20°C for >2 hours (can store for weeks).

  • Staining:

    • Wash ethanol-fixed cells with PBS.[2][4]

    • Resuspend in PI/RNase Staining Buffer (PBS containing 50 µg/mL PI and 100 µg/mL RNase A).[2][4]

    • Incubate 30 mins at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm).

    • Gate Logic: Exclude doublets using FL2-Width vs. FL2-Area.

Mechanistic Pathway Visualization

The following diagram illustrates the expected signaling impact of indazole compounds.

Indazole_Mechanism Indazole Indazole Compound Target_Kinase Target: RTKs (VEGFR/PDGFR) Indazole->Target_Kinase Binding Target_Tubulin Target: Tubulin (Colchicine Site) Indazole->Target_Tubulin Binding Signaling Inhibit Downstream Signaling (MAPK/PI3K) Target_Kinase->Signaling Spindle Disrupt Spindle Assembly Target_Tubulin->Spindle G1_Arrest G1/S Arrest Signaling->G1_Arrest G2_Arrest G2/M Arrest Spindle->G2_Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) G1_Arrest->Apoptosis G2_Arrest->Apoptosis

Figure 2: Dual mechanism of action pathways for indazole derivatives leading to cell cycle arrest and apoptosis.

Part 4: Data Presentation & Validation Criteria

To ensure trustworthiness (Trustworthiness in E-E-A-T), your results must meet these validity criteria:

ParameterAcceptance CriteriaTroubleshooting
Z-Factor > 0.5 for screening assaysReduce pipetting error; check edge effects.
DMSO Tolerance < 0.5% v/vIndazoles precipitate if DMSO is too high; run a vehicle control.
Linearity

(Cell number vs OD)
Ensure cells are not over-confluent at harvest (SRB saturates).
IC50 Curve Sigmoidal dose-responseIf curve is flat, check compound solubility or cell line resistance.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112.

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900.[5]

  • Darzynkiewicz, Z., & Juan, G. (2001). DNA Content Measurement for DNA Ploidy and Cell Cycle Analysis. Current Protocols in Cytometry, Chapter 7.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Bromination of 6-Methyl-1H-indazole

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the halogenation of functionalized indazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the halogenation of functionalized indazoles. The bromination of 6-methyl-1H-indazole is notoriously prone to side reactions due to the competing reactivities of the electron-rich pyrazole core and the benzylic methyl group.

This guide is designed to move beyond basic protocols by explaining the causality behind these side reactions and providing self-validating, step-by-step methodologies to ensure absolute regiocontrol.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why am I observing bromination at the 6-methyl group instead of the C-3 position?

The Causality: You are inadvertently triggering a radical pathway rather than an Electrophilic Aromatic Substitution (EAS). N-Bromosuccinimide (NBS) can act as a source of either electrophilic bromine (


 equivalents) or bromine radicals (

). When exposed to ambient light, elevated temperatures, or non-polar solvents (like

or

-trifluorotoluene), the N-Br bond undergoes homolytic cleavage. The resulting radical preferentially abstracts a hydrogen atom from the activated 6-methyl group, leading to the 6-(bromomethyl)-1H-indazole side product. The Fix: To enforce the EAS pathway and target the C-3 position, you must stabilize the polar transition state. Switch to a highly polar solvent (e.g., DMF or Acetonitrile), wrap your reaction vessel in aluminum foil to exclude light, and maintain temperatures below 25 °C. Recent literature also demonstrates that organocatalysts like gallocyanine can facilitate acid-dependent halogen transfer without initiating radical pathways ().
Q2: My LCMS shows significant M+158 and M+236 peaks. What is causing polybromination?

The Causality: The C-3 position of the indazole core is the most electronically activated site for electrophilic attack (). However, the addition of a single bromine atom does not sufficiently deactivate the


-excessive ring system to halt further reaction. If the localized concentration of active bromine is too high, sequential bromination will occur at the next most nucleophilic sites (typically C-5 or C-7), yielding 3,5-dibromo or 3,7-dibromo-6-methyl-1H-indazole.
The Fix:  Polybromination is a kinetic issue. Strictly control your stoichiometry to 1.00 – 1.05 equivalents of NBS. More importantly, add the NBS portion-wise over 30 minutes, or use a syringe pump to add a dilute NBS solution, keeping the steady-state concentration of the electrophile low.
Q3: I changed my solvent to an Acetic Acid/Sulfuric Acid mixture, and my regioselectivity shifted from C-3 to C-5. Why?

The Causality: Indazoles are weakly basic. In strongly acidic media, the pyrazole nitrogen (N1 or N2) becomes protonated, forming an indazolium cation. This protonation drastically alters the electronic distribution of the molecule. The positive charge deactivates the pyrazole ring toward electrophiles, shifting the highest HOMO density to the benzenoid ring. Consequently, electrophilic attack is redirected to the C-5 position (). The Fix: To maintain C-3 selectivity, avoid strong mineral acids. Conduct the reaction under neutral or mildly basic conditions.

Part 2: Mechanistic & Troubleshooting Visualizations

Mechanistic_Divergence SM 6-Methyl-1H-indazole (Starting Material) EAS Electrophilic Aromatic Substitution (Polar Solvent, Dark, 0°C) SM->EAS NBS, DMF Radical Radical Substitution (Non-polar Solvent, hν / Δ) SM->Radical NBS, PhCF3 Acidic Protonated EAS (Strong Acid, e.g., H2SO4) SM->Acidic Br2, H2SO4 Prod_C3 3-Bromo-6-methyl-1H-indazole (Target C-3 Bromination) EAS->Prod_C3 Prod_Benz 6-(Bromomethyl)-1H-indazole (Benzylic Side Product) Radical->Prod_Benz Prod_C5 5-Bromo-6-methyl-1H-indazole (C-5 Side Product) Acidic->Prod_C5

Reaction pathway divergence for 6-methyl-1H-indazole bromination based on conditions.

Troubleshooting_Workflow Start Analyze Crude Mixture (LCMS / 1H NMR) Q1 Is benzylic bromination observed? Start->Q1 Fix1 Exclude light, lower temp, switch to polar solvent (DMF) Q1->Fix1 Yes Q2 Are polybrominated species present? Q1->Q2 No Fix2 Control NBS stoichiometry (1.0 eq), add dropwise over 30 min Q2->Fix2 Yes Q3 Is C-5/C-7 bromination occurring? Q2->Q3 No Fix3 Avoid strong acids, maintain neutral/mild conditions Q3->Fix3 Yes Success Optimal C-3 Bromination Achieved Q3->Success No

Step-by-step troubleshooting workflow for optimizing regioselective C-3 bromination.

Part 3: Quantitative Reaction Condition Matrix

To facilitate rapid experimental design, the following table summarizes the causal relationship between reaction conditions, the dominant mechanistic pathway, and the resulting quantitative product distribution.

ReagentSolventAdditives / ConditionsDominant MechanismMajor ProductTypical Yield
NBS (1.05 eq)DMFDark, 0 °C to RTElectrophilic Aromatic Substitution3-Bromo-6-methyl-1H-indazole 75–85%
NBS (1.10 eq)PhCF

Light (

) or AIBN, Reflux
Radical Substitution6-(Bromomethyl)-1H-indazole 60–70%
Br

(1.00 eq)
H

SO

/ AcOH
Strong Acid, RTProtonated EAS5-Bromo-6-methyl-1H-indazole 40–50%
NBS (>2.00 eq)DMFDark, RTSequential EAS3,5-Dibromo-6-methyl-1H-indazole Variable

Part 4: Self-Validating Standard Operating Procedures (SOPs)

A robust protocol must be self-validating. The following methodologies include built-in checkpoints to ensure the reaction is proceeding via the intended pathway before you commit to downstream purification.

Protocol A: Regioselective Synthesis of 3-Bromo-6-methyl-1H-indazole (EAS Pathway)

Objective: Maximize C-3 bromination while suppressing benzylic and polybromination side reactions.

  • Preparation: Charge an oven-dried round-bottom flask with 6-methyl-1H-indazole (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Pathway Control: Wrap the flask completely in aluminum foil to suppress radical initiation. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Weigh out N-Bromosuccinimide (1.02 eq). Add the NBS in 4 equal portions over 30 minutes. Causality: Portion-wise addition prevents a spike in electrophile concentration, mitigating polybromination.

  • Self-Validation Checkpoint (TLC): After 1 hour, spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1). The starting material (

    
    ) should be consumed, replaced by a single major UV-active spot (
    
    
    
    ). If a lower
    
    
    spot appears, over-bromination is occurring; immediately proceed to quench.
  • Quench Validation: Add 10% aqueous sodium thiosulfate (

    
    ) to the reaction. Validation:  Dip a strip of KI-starch paper into the aqueous layer. A lack of blue-black color confirms the complete destruction of unreacted electrophilic bromine species, ensuring the reaction will not proceed further during workup.
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove the DMF. Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Intentional Benzylic Bromination (Radical Pathway)

Objective: Synthesize 6-(bromomethyl)-1H-indazole for downstream cross-coupling or substitution.

  • Preparation: Charge a flask with 6-methyl-1H-indazole (1.0 eq), NBS (1.1 eq), and AIBN (0.1 eq) in

    
    -trifluorotoluene (PhCF
    
    
    
    ). Causality: PhCF
    
    
    is a non-polar, radical-friendly solvent that replaces toxic CCl
    
    
    .
  • Initiation: Equip the flask with a reflux condenser and irradiate with a visible light source (or heat to 80 °C) to initiate homolytic cleavage of the N-Br bond.

  • Self-Validation Checkpoint (NMR): After 4 hours, take a crude

    
     NMR aliquot. The disappearance of the singlet at 
    
    
    
    2.4 ppm (Ar-CH
    
    
    ) and the appearance of a new singlet at
    
    
    4.6 ppm (Ar-CH
    
    
    -Br) confirms successful benzylic bromination.
  • Workup: Cool to room temperature, filter off the succinimide byproduct (which is insoluble in non-polar solvents), and concentrate the filtrate.

References

  • Title: Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Indazole N-Alkylation Regiocontrol

Subject: Troubleshooting Regioselectivity in Indazole N-Alkylation ( vs. ) Document ID: TSC-IND-042 Last Updated: March 2026 Author: Senior Application Scientist, Process Chemistry Division The Core Challenge: The Tautom...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Regioselectivity in Indazole N-Alkylation (


 vs. 

) Document ID: TSC-IND-042 Last Updated: March 2026 Author: Senior Application Scientist, Process Chemistry Division

The Core Challenge: The Tautomer Trap

The fundamental difficulty in indazole alkylation lies in the annular tautomerism between the


-indazole (benzenoid) and 

-indazole (quinonoid) forms.
  • Thermodynamic Preference (

    
    ):  The 
    
    
    
    -isomer retains full aromaticity in the benzene ring, making it thermodynamically more stable by approximately 4–5 kcal/mol.
  • Kinetic Ambiguity (

    
    ):  The 
    
    
    
    position often possesses higher electron density and nucleophilicity in the deprotonated state, leading to competitive
    
    
    alkylation under kinetic control.

The Golden Rule:


-Alkylation  is driven by thermodynamics  (high heat, reversible conditions, tight ion pairing).


-Alkylation
is driven by kinetics , steric blocking of

, or specific directing groups .

Decision Matrix & Workflow

Before starting your experiment, determine your target isomer and select the workflow below.

IndazoleWorkflow Start Target Isomer? N1 Target: N1-Alkyl Start->N1 N2 Target: N2-Alkyl Start->N2 N1_Cond Protocol A: Thermodynamic Control (NaH / THF or Cs2CO3 / Heat) N1->N1_Cond N2_Cond Protocol B: Mitsunobu Reaction (DEAD / PPh3) N2->N2_Cond Primary N2_Alt Protocol C: Acid-Catalyzed Imidate (Trichloroacetimidate) N2->N2_Alt Alternative Check Check C7 Substituent N1_Cond->Check Troubleshoot Block Is C7 Bulky? (NO2, CO2Me) Check->Block Result Sterics at C7 block N1. Expect N2 product. Block->Result Yes

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Troubleshooting Guides (Q&A)

Scenario A: "I need the N1-isomer, but I'm getting a mixture."

Q: Why is this happening? A: You are likely operating under conditions that do not allow for full thermodynamic equilibration, or you are using a solvent/base combination that creates a "loose ion pair," exposing the more nucleophilic


. Using 

in DMF often leads to mixtures (approx. 60:40

:

).

The Fix: The "Tight Ion Pair" Strategy Switch to Sodium Hydride (NaH) in THF .

  • Mechanism: In non-polar aprotic solvents like THF, the sodium cation (

    
    ) coordinates tightly with the indazole anion. This coordination often involves the 
    
    
    
    nitrogen and substituents at C3, effectively shielding
    
    
    from attack and directing the electrophile to
    
    
    .[1]
  • Protocol Adjustment:

    • Use anhydrous THF (critical).[2]

    • Deprotonate with NaH at 0°C for 30 mins.

    • Add electrophile and warm to room temperature (or 50°C to ensure thermodynamic equilibration).

Scenario B: "I specifically need the N2-isomer."

Q: Can I just change the base? A: Rarely. Simple alkylation almost always favors


. To get 

, you must change the mechanism, not just the base.

The Fix 1: The Mitsunobu Reaction The Mitsunobu reaction (Alcohol +


 + DEAD/DIAD) is the industry standard for 

selectivity.
  • Why: The reaction proceeds through a bulky phosphonium intermediate. Steric hindrance usually disfavors attack by the more hindered

    
     (especially if C7 has protons), directing the alkyl group to the more accessible 
    
    
    
    .
  • Selectivity: Typically >90%

    
     for simple indazoles.
    

The Fix 2: The Pfizer Imidate Protocol (High Selectivity) For high-value substrates, use alkyl 2,2,2-trichloroacetimidates with acid catalysis.

  • Reference: Pfizer chemists (2022) reported that reacting indazoles with alkyl trichloroacetimidates (using

    
     or similar Lewis acids) yields 
    
    
    
    products almost exclusively.
  • Mechanism: Kinetic protonation of the imidate followed by

    
    -like displacement by the most nucleophilic nitrogen (
    
    
    
    ).
Scenario C: "I used NaH/THF but still got the N2 product."

Q: Is my reagent bad? A: Check your substrate structure. Look at Position 7 (C7) .

  • The "C7 Block": If you have a bulky group (Nitro, Ester, Iodine) at C7, it sterically shields the

    
     position.[2] Even under thermodynamic conditions, the electrophile physically cannot approach 
    
    
    
    .
  • Solution: You cannot overcome this steric clash with standard alkylation. You must either:

    • Remove/modify the C7 group before alkylation.

    • Construct the indazole ring after placing the N-substituent (e.g., via hydrazine cyclization).

Comparative Data & Conditions

ConditionBase / ReagentSolventDominant IsomerMechanism
Standard

or

DMF / AcetoneMixture (

major)
Loose Ion Pair /

Thermodynamic NaH (1.2 eq)THF

(>95%)
Tight Ion Pair / Chelation
Kinetic / Steric DEAD /

(Mitsunobu)
THF / Toluene

(>90%)
Steric Control
Acid Catalyzed Alkyl TrichloroacetimidateDCM / Toluene

(Exclusive)
Kinetic / Acid Catalysis
Metal Catalyzed CuI / Ligand / Aryl HalideDMSO / DMF

(Usually)
Ullmann Coupling

Validated Protocols

Protocol A: High-Selectivity -Alkylation (NaH Method)

Best for: Unhindered indazoles where thermodynamic stability is the goal.

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 1.0 eq of Indazole in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add 1.2 eq of NaH (60% dispersion in oil) portion-wise.

    • Observation: Evolution of

      
       gas. Solution often turns yellow/orange (anion formation).
      
  • Equilibration: Stir at 0°C for 30 minutes, then warm to RT for 15 minutes.

  • Alkylation: Cool back to 0°C. Add 1.1 eq of Alkyl Halide dropwise.

  • Reaction: Warm to 50°C and stir for 4–12 hours.

  • Workup: Quench with sat.

    
    .[1] Extract with EtOAc.[1]
    
Protocol B: High-Selectivity -Alkylation (Mitsunobu)

Best for: Converting alcohols directly to N2-alkyl indazoles.

  • Setup: Dissolve 1.0 eq Indazole, 1.5 eq Alcohol (R-OH), and 1.5 eq

    
     in anhydrous THF.
    
  • Addition: Cool to 0°C.

  • Trigger: Add 1.5 eq DEAD (Diethyl azodicarboxylate) or DIAD dropwise over 10 minutes.

    • Note: Exothermic. Maintain temp < 5°C during addition to prevent decomposition.

  • Reaction: Stir at RT for 12–24 hours.

  • Purification:

    
     isomers are typically less polar than 
    
    
    
    isomers on Silica gel (TLC).

Mechanistic Visualization

Mechanism Indazole Indazole (Substrate) Anion Indazole Anion (Resonance Hybrid) Indazole->Anion Deprotonation Base Base (NaH) Base->Anion ProductN1 N1-Alkyl Indazole (Benzenoid - Stable) Anion->ProductN1 Tight Ion Pair (Na+) Steric Freedom ProductN2 N2-Alkyl Indazole (Quinonoid - Less Stable) Anion->ProductN2 Loose Ion Pair Mitsunobu Conditions PathN1 Path A: N1 Attack (Thermodynamic) PathN2 Path B: N2 Attack (Kinetic)

Figure 2: Divergent pathways driven by ion-pairing and thermodynamic stability.[3]

References

  • Lu, P., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry, 20, 1940–1954. Link

  • Cheung, W. S., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1825–1834. Link

  • Pfizer Worldwide R&D (2022). "Highly Selective N2 Alkylation of Indazoles with Alkyl 2,2,2-Trichloroacetimidates."[4] Synthesis, 54(15). (Cited via WuXi Biology technical review). Link

  • BenchChem Technical Support. "A Comparative Guide to Indazole Alkylation." BenchChem Technical Guides. Link

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4,5-Dibromo-6-methyl-1H-indazole

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4,5-Dibromo-6-methyl-1H-indazole . This guide prioritizes regiochemical integrity and scalability, synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 4,5-Dibromo-6-methyl-1H-indazole . This guide prioritizes regiochemical integrity and scalability, synthesizing data from patent literature and fundamental heterocyclic chemistry.

Target Molecule: 4,5-Dibromo-6-methyl-1H-indazole CAS Registry: [Not widely listed; Analogous to 2241720-66-9 (4-Br-6-F-5-Me)] Application: Key intermediate for KRAS G12C inhibitors and kinase modulation.

Executive Summary & Strategic Analysis

The synthesis of 4,5-dibromo-6-methyl-1H-indazole presents a specific regioselectivity challenge. Standard electrophilic aromatic substitution (SEAr) on the indazole core favors the C3 position (kinetically controlled) followed by C5 or C7 (directed by the N1-H and C6-methyl group).

Direct bromination of 6-methylindazole will predominantly yield 3-bromo-6-methylindazole , and subsequent bromination leads to mixtures (3,5-dibromo or 3,7-dibromo).[1] The 4-position is electronically deactivated and sterically hindered, making direct insertion of bromine at C4 difficult.

Recommendation: The "Gold Standard" protocol for high-purity synthesis is a De Novo Cyclization strategy.[2] This involves establishing the halogenation pattern on a benzene precursor before closing the indazole ring.[2] This method, cited in patent literature (US 2019/0233440 A1), achieves yields >95% and avoids tedious isomer separation.[1]

Critical Workflow: De Novo Cyclization (Recommended)

This route ensures the 4,5-dibromo pattern is "locked in" prior to ring formation.

Precursor Selection
  • Target Precursor: 2,3-Dibromo-4-methyl-6-aminotoluene (or the corresponding acetanilide/nitro derivative).

  • Mechanism: Diazotization of the aniline followed by intramolecular cyclization (Bartoli or Jacobsen type).[2]

Step-by-Step Protocol

Objective: Cyclization of 2,3-dibromo-4-methyl-6-aminotoluene to 4,5-dibromo-6-methyl-1H-indazole.

ParameterOptimized ConditionRationale
Reagents Acetic Anhydride (

), KOAc, Isoamyl Nitrite
Standard Jacobsen indazole synthesis conditions.[1]
Solvent Toluene or Benzene (anhydrous)Non-polar solvent promotes the radical/diazo pathway efficiently.[2]
Temperature 80°C

Reflux
Heat is required to drive the decomposition of the diazonium species and cyclization.[2]
Stoichiometry 1.0 equiv Aniline : 2-3 equiv Isoamyl NitriteExcess nitrite ensures complete diazotization; KOAc buffers the system.[2]
Experimental Procedure:
  • Acetylation (if starting from free amine): Dissolve the aniline precursor in Toluene.[2] Add 1.1 equiv

    
     and heat to 80°C for 1 hour to protect the amine (in situ formation of acetanilide is common in Jacobsen modification).
    
  • Diazotization/Cyclization: To the reaction mixture, add Potassium Acetate (1.2 equiv) and Isoamyl Nitrite (2.5 equiv) .

  • Reaction: Heat to mild reflux (approx. 90-110°C) for 12–18 hours. Monitor by LC-MS for the disappearance of the acetanilide intermediate.[2]

  • Workup: Cool to RT. Remove solvent under reduced pressure.[2][3]

  • Hydrolysis: The product may exist as the N-acetyl indazole.[2] Dissolve the residue in MeOH/Water (1:1) with excess HCl (6M) and reflux for 2 hours to remove the acetyl group.

  • Isolation: Neutralize with NaOH to pH 8-9. The product, 4,5-dibromo-6-methyl-1H-indazole , will precipitate as a solid.[1] Filter, wash with water and cold heptane.[1][2]

Troubleshooting Guide: Direct Bromination (Alternative)

Use this section if you must start from 4-bromo-6-methylindazole.

Scenario: You have 4-bromo-6-methylindazole and attempt to add the second bromine at C5.

Q: Why am I getting the 3-bromo isomer instead of the 5-bromo? A: The C3 position on the pyrazole ring is significantly more nucleophilic than the benzene ring carbons. Even with the 4-bromo substituent, C3 remains the kinetic trap.

  • Solution: You must block C3 or use conditions that favor thermodynamic equilibration (though difficult with Br).[2] A better approach is to use NBS in highly acidic media (H2SO4) which protonates the imidazole nitrogen, deactivating the pyrazole ring and directing bromination to the benzene ring (C5).

Q: Can I use NBS/DMF? A: NBS/DMF typically brominates C3.[2] For C5 bromination, use NBS in MeCN with a catalyst like Ammonium Acetate or Iron(III) , but be prepared for C3 byproducts.[1]

Comparative Optimization Table
VariableCondition A (Standard)Condition B (Acidic Shift)Outcome
Reagent NBS (1.1 equiv)

(1.1 equiv)
NBS is milder;

is more aggressive.
Solvent DMF or MeCNConc.[2]

or AcOH
Acidic media is critical to deactivate C3.[2]
Temp RT0°C

RT
Lower temp improves regioselectivity.[2]
Major Product 3-bromo isomer (Undesired)5-bromo isomer (Desired) Protonation of N1 shifts reactivity to C5/C7.

Visualizing the Synthesis Logic

The following diagram illustrates the decision matrix for synthesizing the 4,5-dibromo scaffold.

IndazoleSynthesis Start Start: Select Precursor RouteA Route A: De Novo Cyclization (Recommended) Start->RouteA RouteB Route B: Direct Bromination (High Risk) Start->RouteB Prec_A 2,3-Dibromo-4-methyl-aniline RouteA->Prec_A Prec_B 4-Bromo-6-methyl-1H-indazole RouteB->Prec_B Step_A1 Diazotization (Isoamyl Nitrite) + Cyclization Prec_A->Step_A1 Step_B1 Bromination (NBS/H2SO4) Prec_B->Step_B1 Result_A 4,5-Dibromo-6-methyl-1H-indazole (>95% Regiopurity) Step_A1->Result_A High Yield Result_B Mixture: 3,4-Dibromo + 4,5-Dibromo (Requires HPLC Prep) Step_B1->Result_B Low Selectivity

Caption: Decision tree comparing De Novo Cyclization (Route A) vs. Direct Bromination (Route B) for 4,5-dibromo-6-methyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: Is the 4,5-dibromo-6-methyl-1H-indazole commercially available? A: It is often listed as a "made-to-order" building block. Commercial suppliers (e.g., ChemScene, Ambeed) typically stock the 4-bromo-6-methyl or 5-bromo-6-methyl analogs.[1] The 4,5-dibromo derivative is usually synthesized in-house for specific medicinal chemistry campaigns (e.g., KRAS inhibitors).[1]

Q2: How do I confirm the regiochemistry of the product? A: 1H NMR is definitive.

  • 4,5-Dibromo-6-methyl: You will see one singlet for the aromatic proton at C7 (approx. 7.6–7.8 ppm) and one singlet for the C3 proton (approx.[2] 8.0–8.2 ppm).[1][2][4] The absence of ortho/meta coupling confirms the substitution pattern.[2]

  • 3,4-Dibromo: The C3 proton signal will be missing.

Q3: What is the solubility profile for purification? A: This compound is sparingly soluble in non-polar solvents (Hexane, Heptane) and soluble in polar aprotic solvents (DMSO, DMF, THF).[1]

  • Purification Tip: If crude material is dark, dissolve in minimal hot EtOAc, treat with activated charcoal, filter, and precipitate by adding Hexanes.[1]

References

  • Patent: Planken, S., et al. (2019).[1][2] Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents. US Patent App.[2] 2019/0233440 A1.[2] (Describes high-yield synthesis of 4,5-dibromo-6-methyl-1H-indazole). Link

  • Methodology: BenchChem Technical Support.[2] (2025).[2][5][6] Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. (General diazotization protocols). Link[1]

  • Mechanism: Tutar, A., et al. (2015).[1][2] Bromination of 4-Bromoindanone... Facile Synthetic Access.[2] J. Chem. Soc. Pak. (Discusses bromination patterns on deactivated rings). Link

  • Review: Gaikwad, D. D., et al. (2015).[1][2] Indazole: A proficient heterocyclic nucleus. European Journal of Medicinal Chemistry. (Overview of C3 vs C5 reactivity).

Sources

Optimization

Indazole Synthesis Technical Support Center: Avoiding Over-Bromination

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective bromination of the indazole core.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective bromination of the indazole core. While the transition from a mono-brominated to a di-brominated species is straightforward, halting the cascade before tribromination (over-bromination) requires strict kinetic and thermodynamic control.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate the synthesis of 3,5-dibromo-1H-indazole.

Logical Workflow & Reaction Pathway

To prevent the formation of 3,5,7-tribromo-1H-indazole, you must control the electrophilicity of your reagents and the nucleophilicity of the indazole core.

G Start Indazole Bromination Optimization Reagent Brominating Agent Start->Reagent Solvent Solvent Choice Start->Solvent NBS NBS (Mild Br+) Kinetic Control Reagent->NBS Br2 Br2 (Strong Br+) Thermodynamic Reagent->Br2 Result1 High Yield 3,5-Dibromoindazole NBS->Result1 Result2 Over-bromination (3,5,7-Tribromo) Br2->Result2 DMF DMF (Neutral) Favors C-3 -> C-5 Solvent->DMF AcOH Acetic Acid (Acidic) Deactivates C-3 Solvent->AcOH DMF->Result1 AcOH->Result2

Logical decision tree for reagent and solvent selection to prevent over-bromination.

Troubleshooting Guide & FAQs

Q1: Why do I observe 3,5,7-tribromoindazole when targeting 3,5-dibromo-1H-indazole? A: The indazole core is highly electron-rich. Electrophilic aromatic substitution occurs sequentially at the most nucleophilic sites: C-3 > C-5 > C-7. Because the C-3 position is the most reactive in neutral or anionic states, it brominates rapidly. However, in strongly acidic media, protonation of the indazole ring deactivates the C-3 position, altering the regioselectivity and often promoting uncontrolled poly-halogenation (1)[1]. Once the 3,5-dibromo intermediate is formed, the C-7 position remains susceptible to electrophilic attack if the brominating agent is in excess or if the temperature is too high.

Q2: How does the choice of brominating agent affect over-bromination? A: Using N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) provides superior kinetic control. NBS acts as a mild source of electrophilic bromine (Br⁺), which minimizes the thermodynamic drive toward the 3,5,7-tribromoindazole byproduct (2)[2]. Elemental bromine in acetic acid often lacks the kinetic control required to stop at dibromination.

Q3: Can solvent choice dictate the regioselectivity? A: Yes. Solvents dictate the stabilization of the bromonium intermediate. Recent methodologies emphasize that utilizing controlled equivalents of NBS in polar aprotic solvents like DMF significantly enhances the regioselective synthesis of mono- and di-halogenated indazoles while suppressing over-bromination (3)[3]. DMF forms a Vilsmeier-type complex with NBS, moderating its reactivity.

Q4: How do steric and electronic effects at C-7 influence the reaction? A: Steric and electronic effects at the C-7 position make it the last to brominate under standard conditions. However, if the reaction is heated or excess reagent is present, C-7 bromination proceeds readily, leading to the tribromo impurity (4)[4].

Quantitative Analysis of Bromination Conditions

The table below summarizes how variations in the experimental setup impact the yield and purity of the dibromo-indazole product.

SolventBrominating AgentEquivalentsTemp (°C)Major ProductYield (%)Over-Bromination (Tribromo) (%)
DMFNBS2.050 → 253,5-Dibromo-1H-indazole82 - 88< 2
Acetic AcidBr₂2.50253,5-Dibromo-1H-indazole40 - 4530 - 35
DMFNBS3.00603,5,7-Tribromo-1H-indazoleN/A> 85
EthanolNBS2.00253,5-Dibromo-1H-indazole60 - 6510 - 15

Self-Validating Protocol: Synthesis of 3,5-Dibromo-1H-indazole

Objective: Achieve >80% yield of 3,5-dibromo-1H-indazole with <2% tribromo impurity.

Pathway SM 1H-Indazole (Highly Nucleophilic) Int1 3-Bromo-1H-indazole (Fast, 0 °C) SM->Int1 NBS (1.0 eq) DMF Prod 3,5-Dibromo-1H-indazole (Target, 25 °C) Int1->Prod NBS (1.0 eq) DMF Byprod 3,5,7-Tribromo-1H-indazole (Impurity, Excess Heat/NBS) Prod->Byprod Excess NBS > 40 °C

Sequential bromination pathway of 1H-indazole illustrating points of kinetic control.

Step-by-Step Methodology

Step 1: Substrate Dissolution

  • Action: Dissolve 1H-indazole (10.0 mmol, 1.18 g) in 50 mL of anhydrous DMF (0.2 M) under an argon atmosphere.

  • Causality: DMF is a polar aprotic solvent that stabilizes the bromonium intermediate without protonating the indazole core, keeping the C-3 and C-5 positions highly nucleophilic.

  • Self-Validation: The solution should be completely clear. Any cloudiness indicates moisture, which can degrade NBS and cause inconsistent stoichiometry.

Step 2: Kinetic Cooling

  • Action: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Causality: Lowering the thermal energy of the system increases the activation energy barrier for C-7 bromination, kinetically trapping the reaction at the dibromo stage.

Step 3: Controlled Electrophile Addition

  • Action: Weigh out exactly 2.05 equivalents of NBS (20.5 mmol, 3.65 g). Add the NBS in four equal portions over a 60-minute period.

  • Causality: Portion-wise addition prevents a sudden spike in local Br⁺ concentration and avoids exothermic runaway, which would otherwise provide the thermal energy needed for C-7 over-bromination.

  • Self-Validation: The solution will turn pale yellow upon each addition and gradually fade as the NBS is consumed. A persistent dark orange/red color indicates an excess of unreacted Br⁺, signaling a risk of over-bromination.

Step 4: Reaction Maturation & Monitoring

  • Action: Stir at 0 °C for 2 hours, then slowly warm to 25 °C and stir for an additional 4 hours.

  • Causality: The C-3 bromination is rapid at 0 °C, while the C-5 bromination requires slightly more time and thermal energy (room temperature) to reach completion due to the electron-withdrawing effect of the first bromine atom.

  • Self-Validation: Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.2) should disappear, replaced by a major spot (Rf ~0.5, dibromo). If a higher running spot appears (Rf ~0.7), tribromination has begun.

Step 5: Electrophile Quenching

  • Action: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Causality: Thiosulfate instantly reduces any remaining NBS or free bromine to inert bromide ions, definitively halting the electrophilic aromatic substitution cascade.

  • Self-Validation: The yellow tint of the solution will immediately discharge, leaving a colorless or milky white suspension.

Step 6: Isolation

  • Action: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers thoroughly with water (3 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: Multiple water washes are critical to remove DMF entirely, as residual DMF will interfere with downstream crystallization or chromatography.

References

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | ACS Publications | 2

  • Advances in Heterocyclic Chemistry, Volume 59 | EPDF | 1

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles | Semantic Scholar | 3

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles | PMC | 4

Sources

Troubleshooting

Technical Support Center: Process Development for 4,5-Dibromo-6-methyl-1H-indazole

Executive Summary & Route Selection The Core Challenge: The synthesis of 4,5-dibromo-6-methyl-1H-indazole presents a classic "peri-substitution" problem. The primary failure mode reported by researchers is the attempt to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

The Core Challenge: The synthesis of 4,5-dibromo-6-methyl-1H-indazole presents a classic "peri-substitution" problem. The primary failure mode reported by researchers is the attempt to synthesize this molecule via direct bromination of 6-methylindazole.

Technical Reality: Electrophilic aromatic substitution (EAS) on 6-methylindazole is heavily biased towards the C3 position (kinetic product) and subsequently the C7 or C5 positions. The C4 position is sterically crowded by the pyrazole ring and electronically disfavored.

Directive: Do NOT attempt direct bromination of the indazole core. You must utilize a Ring Closure Strategy using a fully functionalized benzene precursor.

Decision Matrix: Route Selection
FeatureRoute A: Direct Bromination Route B: Hydrazine Cyclization (Recommended)
Starting Material 6-Methyl-1H-indazole2-Fluoro-4-methyl-5,6-dibromobenzaldehyde
Key Reagent

/ NBS
Hydrazine Hydrate (

)
Major Impurity 3-bromo, 3,5-dibromo, 7-bromo isomersUncyclized hydrazone, Azine dimers
Yield Potential < 5% (Target Isomer)65 - 85%
Scale-Up Risk Isomer separation (impossible by cryst.)Thermal runaway (Hydrazine)

Detailed Troubleshooting Protocols

Issue #1: "I am getting a mixture of isomers that I cannot separate."

Diagnosis: You likely attempted direct bromination. The 4,5-substitution pattern is contra-thermodynamic regarding standard EAS rules for indazoles. Corrective Action: Switch to the 2-Fluoro-benzaldehyde Route .

  • Mechanism: This route relies on Nucleophilic Aromatic Substitution (

    
    ) followed by condensation. The position of the bromines is fixed before the heterocyclic ring is formed, eliminating regioselectivity issues.
    
  • Precursor Requirement: You must source or synthesize 2-fluoro-4-methyl-5,6-dibromobenzaldehyde .

    • Note on Sterics: The bromine at the C6 position of the benzaldehyde (which becomes C4 of the indazole) creates significant steric hindrance near the aldehyde group, slowing down the initial hydrazone formation.

RouteSelection Start Start: 4,5-Dibromo-6-methyl-1H-indazole Direct Route A: Direct Bromination (of 6-methylindazole) Start->Direct Common Mistake Closure Route B: Ring Closure (from 2-Fluoro-benzaldehyde) Start->Closure Recommended ResultA FAILURE: Mixture of 3-Br, 5-Br, 7-Br Target <5% Direct->ResultA ResultB SUCCESS: Regiospecific Synthesis Target >95% purity Closure->ResultB

Figure 1: Decision tree illustrating the necessity of the ring-closure strategy over direct functionalization.

Issue #2: "The reaction stalls at the hydrazone intermediate."

Context: In the ring closure step, the hydrazine reacts with the aldehyde to form a hydrazone, which then undergoes


 to close the ring.
Root Cause:  The "Peri-Effect."  The bromine atom at the C6 position of the benzaldehyde (C4 of indazole) sterically clashes with the forming hydrazone, preventing the molecule from achieving the planar transition state required for the 

cyclization. Protocol Adjustment:
  • Solvent Switch: Move from Ethanol/Methanol to n-Butanol or DMAc (Dimethylacetamide) . Higher boiling points are required to overcome the activation energy barrier caused by steric strain.

  • Temperature: Increase reaction temperature to 110°C - 120°C .

  • Acid Catalyst: Add 1-5 mol% of p-TsOH (p-Toluenesulfonic acid) to accelerate hydrazone formation if the initial condensation is slow.

Issue #3: "Safety concerns regarding Hydrazine accumulation."

Context: On a multigram or kilogram scale, hydrazine hydrate is a severe safety hazard (toxic, carcinogenic, potentially explosive if concentrated). Scale-Up Protocol (Flow vs. Batch):

  • Do NOT add all hydrazine at once at high temperatures. This risks a delayed exotherm and gas evolution (

    
    ) if decomposition occurs.
    
  • Recommended Dosing:

    • Dissolve the aldehyde precursor in the solvent.

    • Heat to reaction temperature (e.g., 80°C).

    • Dose Hydrazine Hydrate (1.2 - 1.5 eq) over 2-4 hours via syringe pump or dropping funnel.

    • Why? This ensures the hydrazine is consumed as it enters, keeping the standing concentration of free hydrazine low.

SafetyProtocol cluster_0 Batch Mode (High Risk) cluster_1 Semi-Batch / Dosing (Safe) Batch Add all N2H4 at once Accumulation High Conc. of Free N2H4 Batch->Accumulation Runaway Thermal Runaway Explosion Risk Accumulation->Runaway Dosing Controlled Dosing (2-4 hours) Consumption Instant Consumption (Steady State) Dosing->Consumption Product Safe Product Formation Consumption->Product

Figure 2: Safety comparison between batch addition and controlled dosing of hydrazine.

Impurity Profile & Purification

Due to the lipophilic nature of the 4,5-dibromo-6-methyl motif, this molecule is poorly soluble in standard organic solvents, often leading to "oiling out" or trapping impurities.

Common Impurities Table
Impurity TypeOriginRetention Time (Relative)Removal Strategy
Uncyclized Hydrazone Incomplete reaction due to steric hindrance (C4-Br).0.9 (Close to product)Resubmit to reaction conditions (Heat + Acid).
Azine Dimer Two aldehyde molecules reacting with one hydrazine.1.5 (Late eluting)Prevent by using excess hydrazine (>1.2 eq).
De-brominated analogs Radical debromination if exposed to light/metals.0.7 - 0.8Use high-purity solvents; exclude light.
Regioisomers Only if using Route A (Direct Bromination).0.95 - 1.05 (Co-eluting)Impossible to separate efficiently. Abandon batch.
Purification Guide
  • Quench: Pour reaction mixture into ice water. The product should precipitate.[1]

  • Filtration: Filter the solids. Warning: The solid may be sticky due to impurities.

  • Trituration (Crucial Step): Do not jump to column chromatography. Triturate the crude solid in hot Acetonitrile or Ethanol .

    • The 4,5-dibromo-6-methyl-1H-indazole is high-melting and stable.

    • Impurities (hydrazones/azines) are often more soluble in hot organic solvents.

  • Recrystallization: If purity is <98%, recrystallize from Toluene/Ethanol (9:1) .

Frequently Asked Questions (FAQs)

Q: Can I use NBS (N-Bromosuccinimide) to brominate 6-methyl-4-bromo-1H-indazole to get the 4,5-dibromo? A: This is risky. While C5 is the next most reactive site, the existing bromine at C4 deactivates the ring and creates steric blocks. You will likely see over-bromination at C7 or radical bromination at the methyl group (benzylic bromination) before clean C5 bromination occurs. The ring-closure route remains superior.

Q: My product is turning purple/brown upon drying. Why? A: Indazoles with multiple halogens are light-sensitive. The color change indicates radical decomposition or oxidation of trace hydrazine residues.

  • Fix: Wash the filter cake thoroughly with water (to remove hydrazine) and dry in a vacuum oven at 40°C protected from light (wrap flask in foil).

Q: The solubility is terrible. How do I analyze it? A: 4,5-Dibromo-6-methyl-1H-indazole is likely very insoluble in


. Use DMSO-d6  or THF-d8  for NMR analysis. For HPLC, ensure your sample is fully dissolved in DMSO before injection to avoid carryover or pump blockages.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Retrieved from 2

  • National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from 3

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature and Protocols. Retrieved from 4

  • Royal Society of Chemistry (RSC). (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science.[5] Retrieved from 6

  • Jansen, C. U., et al. (2024).[7] Upscaling and Risk Evaluation of the Synthesis of Pyrazoles/Indazoles via Diazotization. ResearchGate. Retrieved from 7

Sources

Optimization

"managing impurities in 4,5-Dibromo-6-methyl-1H-indazole synthesis"

This guide is structured as a Technical Support Center for researchers and process chemists. It assumes the persona of a Senior Application Scientist addressing a user base struggling with the synthesis and purification...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center for researchers and process chemists. It assumes the persona of a Senior Application Scientist addressing a user base struggling with the synthesis and purification of 4,5-Dibromo-6-methyl-1H-indazole , a critical intermediate for kinase inhibitors (e.g., FGFR/VEGFR targets).

The content focuses on the two primary synthetic routes—Direct Bromination (common but messy) and De Novo Cyclization (cleaner but longer)—and provides actionable troubleshooting for the specific impurity profiles of each.

Topic: Managing Impurities in 4,5-Dibromo-6-methyl-1H-indazole Synthesis Ticket ID: IND-Br2-Optimization Status: Open Support Level: Tier 3 (Process Chemistry)

Executive Summary: The Impurity Landscape

Synthesizing 4,5-dibromo-6-methyl-1H-indazole presents a classic "regioselectivity paradox." The indazole ring is electron-rich, but the natural electrophilic substitution sites (C3 and C7) compete aggressively with the desired C4 and C5 positions.

If you are observing low yields or complex HPLC chromatograms, you are likely encountering one of two impurity classes:

  • Regioisomers (The "Direct Bromination" Trap): Formation of 3-bromo, 7-bromo, or 3,5-dibromo species.

  • Diazo Tars (The "Cyclization" Trap): Oligomeric byproducts from the diazotization of aniline precursors.

Quick Reference: Impurity Profile Table
Impurity TypeRetention Time (Rel.)OriginMitigation Strategy
3-Bromo-6-methyl-1H-indazole 0.85 (Early eluting)Kinetic product of direct bromination (NBS/Br₂).Block C3 or switch to polar aprotic solvents (DMF).
7-Bromo-6-methyl-1H-indazole 1.10 (Late eluting)Steric directing effect (ortho to NH).Switch brominating agent to NBS; lower temp (<0°C).
Tribromo species (3,4,5- or 4,5,7-) 1.35 (Very late)Over-bromination (Thermodynamic sink).Strict stoichiometry control (2.05 eq max); monitor via UPLC.
Diazo-Tars / Polymers Baseline drift / smearThermal decomposition of diazonium salt.Maintain internal temp <5°C during diazotization; rapid stirring.

Interactive Troubleshooting Guide (FAQs)

Module A: Troubleshooting Direct Bromination

Scenario: You are reacting 6-methyl-1H-indazole with NBS or Bromine to install the 4,5-dibromo motif.

Q1: My HPLC shows a major peak at RRT 0.85. Why am I getting the 3-bromo isomer instead of 4,5-dibromo? Diagnosis: The C3 position in 1H-indazoles is the most electron-rich and kinetically favored site for electrophilic aromatic substitution (SEAr). The Fix:

  • Solvent Switch: If using MeCN or AcOH, switch to DMF or DMAc . Polar aprotic solvents can alter the transition state energy, slightly favoring the benzene ring over the pyrazole ring, though C3 remains competitive.

  • The "Blocking" Strategy (Recommended): You cannot easily force C4/C5 bromination if C3 is open.

    • Step 1: Protect N1 (e.g., THP or SEM group).

    • Step 2: Lithiate (Li-halogen exchange or direct metalation) which often favors C3. Wait, this is for C3 functionalization.

    • Correction: For SEAr, C3 is dominant. To get 4,5-substitution, you must usually start with the bromines already on the benzene ring before closing the indazole (See Module B).

    • Salvage: If you must brominate the scaffold, use NBS (2.2 eq) in H₂SO₂/Ag₂SO₄ (super-electrophile conditions) to force poly-bromination, then selectively debrominate C3 using Zn/AcOH, though this is low-yielding.

Q2: I have a mixture of 4,5-dibromo and 4,5,7-tribromo. How do I purify this? Diagnosis: The methyl group at C6 activates both C5 (ortho) and C7 (ortho). Once C4 and C5 are brominated, the C7 position is the next reactive site. The Fix:

  • Recrystallization: Generally ineffective for separating tribromo impurities due to structural similarity.

  • Chromatography: Use a C18 Reverse Phase column. The tribromo species is significantly more lipophilic.

    • Mobile Phase: Gradient 40% -> 90% MeCN in Water (0.1% Formic Acid).

    • Resolution: The extra bromine atom adds significant retention; separation is usually baseline.

Module B: Troubleshooting De Novo Cyclization (The "Sandmeyer" Route)

Scenario: You are synthesizing the ring from 3,4-dibromo-6-methylaniline (or similar) via diazotization.

Q3: The reaction turns into a black, sticky "tar" upon adding NaNO₂. What happened? Diagnosis: Uncontrolled exotherm leading to radical polymerization of the diazonium intermediate (Diazo Tars). The Fix:

  • Temperature Control: The internal temperature must never exceed 5°C during nitrite addition. Use an acetone/dry ice bath if necessary to manage the exotherm.

  • Acid Strength: Ensure you are using glacial acetic acid or H₂SO₄. Weak acid promotes the formation of triazenes (N-N=N-NH-Ar) which decompose into tars.

  • Stirring: High-shear mixing is critical. Localized hot spots cause immediate decomposition.

Q4: I have low yield during the "Jacobson" cyclization step. Diagnosis: The steric bulk of the bromine at C5 (ortho to the methyl) and C4 might be inhibiting the ring closure. The Fix:

  • Phase Transfer Catalysis: Add 18-Crown-6 (if using KOAc/Ac₂O) to solubilize the acetate ion, accelerating the intramolecular attack.

  • Alternative Reagent: Switch from NaNO₂ to Isoamyl Nitrite (RONO) in refluxing benzene or toluene. This non-aqueous diazotization often proceeds cleaner for sterically hindered anilines.

Visualizing the Process Logic

Diagram 1: Reaction Pathways & Impurity Genesis

This diagram illustrates the decision matrix between Direct Bromination (High Risk) and De Novo Synthesis (High Control).

IndazolePathways Start Target: 4,5-Dibromo-6-methyl-1H-indazole RouteA Route A: Direct Bromination (Start: 6-methylindazole) Start->RouteA Fast, Cheap RouteB Route B: De Novo Cyclization (Start: 2,3-dibromo-4-methyl-6-aminotoluene) Start->RouteB Robust, Scalable Impurity1 Impurity: 3-Bromo isomer (Kinetic Product) RouteA->Impurity1 NBS/DMF (Standard) Impurity2 Impurity: 3,4,5-Tribromo (Over-reaction) RouteA->Impurity2 Excess Br2 Success Pure Product (>98% HPLC) RouteA->Success Requires C3-Blocking or HPLC Purification Impurity3 Impurity: Diazo Tars (Thermal Decomposition) RouteB->Impurity3 Temp > 5°C RouteB->Success Controlled Diazotization

Caption: Comparative analysis of synthetic routes. Route B (Green) offers a cleaner profile if thermal control is maintained, whereas Route A (Grey) inherently generates difficult regioisomers.

Validated Experimental Protocols

Protocol A: Purification of Brominated Mixture (removing 3-bromo impurities)

Use this if you cannot switch synthetic routes and must purify the crude mixture.

  • Dissolution: Dissolve crude solid (10 g) in THF (50 mL) and adsorb onto Silica Gel (20 g). Evaporate to dryness.

  • Column Setup: Flash chromatography (SiO₂).

    • Stationary Phase: 40g Silica cartridge.

    • Eluent A: Hexanes | Eluent B: Ethyl Acetate.

  • Gradient:

    • 0-10% B (10 CV): Elutes non-polar tribromo species.

    • 10-25% B (15 CV): Collect Product (4,5-dibromo).

    • 25-50% B (10 CV): Elutes 3-bromo and mono-bromo species.

  • Crystallization (Polishing):

    • Concentrate product fractions.

    • Reflux in Ethanol/Water (9:1) .

    • Cool slowly to 4°C. Filter to remove trace regioisomers.

Protocol B: "Sandmeyer" Cyclization (Recommended Route)

Adapted from standard indazole synthesis methodologies [1].

  • Precursor: Suspend 2,3-dibromo-4-methyl-6-aminotoluene (1.0 eq) in Glacial Acetic Acid (10 vol).

  • Diazotization: Cool to 0–5°C (Internal probe mandatory).

  • Addition: Add NaNO₂ (1.1 eq) in water (min. volume) dropwise over 30 mins. Do not let temp rise.

  • Cyclization: Allow to warm to RT, then heat to 60°C for 2 hours.

  • Workup: Pour into ice water. The indazole precipitates.

  • Purification: The crude solid usually contains only trace tars, removable by filtration through a pad of Celite.

References & Authority

  • General Indazole Synthesis (Sandmeyer/Jacobson):

    • Title: "Synthesis of 1H-indazoles via diazotization of o-methylanilines."

    • Source:Science of Synthesis / Thieme Connect.

    • Context: Defines the mechanism for converting o-toluidines to indazoles, the primary method for avoiding regioisomer issues in substituted indazoles.

    • URL:

  • Regioselectivity in Indazole Bromination:

    • Title: "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles."

    • Source:RSC Advances, 2015, 5, 96926-96932.

    • Context: Validates the difficulty of direct bromination, showing C3/C7 preference and the need for specific conditions to achieve alternative substitution patterns.

    • URL:

  • Analytical Characterization:

    • Title: "Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples."

    • Source: BenchChem Technical Notes.

    • Context: Provides parallel troubleshooting logic for brominated indazole impurities, specifically regarding HPLC identification of byproducts.

    • URL: (Note: Link directs to similar scaffold 4-bromo-5-methyl for reference).

  • Patent Literature (Industrial Context):

    • Title: "Preparation of indazole derivatives as kinase inhibitors."[1][2]

    • Source: WO2016145092.

    • Context: Describes the industrial utility and large-scale handling of 4,5-disubstituted indazoles.

    • URL:

Sources

Troubleshooting

Technical Support Center: Refining the Work-up Procedure for 4,5-Dibromo-6-methyl-1H-indazole Reactions

Welcome to the technical support center for 4,5-Dibromo-6-methyl-1H-indazole. This versatile heterocyclic compound is a crucial building block in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,5-Dibromo-6-methyl-1H-indazole. This versatile heterocyclic compound is a crucial building block in medicinal chemistry and materials science. However, its synthesis, particularly the bromination of 6-methyl-1H-indazole, presents unique work-up and purification challenges. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and optimized protocols based on established chemical principles.

Our approach goes beyond simple step-by-step instructions. We delve into the causality behind each experimental choice, offering a self-validating system of protocols and checks to ensure the integrity of your results. Every recommendation is grounded in authoritative chemical literature to provide a trustworthy and expert resource for your laboratory work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of 4,5-Dibromo-6-methyl-1H-indazole. Each answer provides a mechanistic explanation and actionable solutions.

Question 1: My reaction is incomplete, with significant starting material (6-methyl-1H-indazole) remaining according to TLC/LC-MS. What are the likely causes and how can I resolve this?

Answer:

An incomplete reaction is a common issue, often stemming from reagent stoichiometry, activity, or suboptimal reaction conditions.

  • Causality & Explanation: The electrophilic bromination of the indazole ring requires a sufficiently reactive brominating agent and conditions that favor the reaction kinetics. The 6-methyl group is an activating group, but issues can still arise.

    • Insufficient Brominating Agent: The stoichiometry of the brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine (Br₂), is critical. Using less than two equivalents will naturally lead to incomplete dibromination.

    • Deactivated Brominating Agent: NBS can degrade over time, especially if not stored in a cool, dark, and dry place. Similarly, the purity of liquid bromine can affect its reactivity. Always use fresh or properly stored reagents.[1]

    • Suboptimal Temperature or Time: Electrophilic aromatic substitution reactions are sensitive to temperature. While some brominations proceed at room temperature, others may require gentle heating to achieve full conversion.[1] Reaction times can also be extended, but this must be balanced against the risk of side product formation.

  • Step-by-Step Resolution Protocol:

    • Verify Stoichiometry: Double-check your calculations. For the synthesis of the dibromo- product, ensure at least 2.0 equivalents of the brominating agent are used. A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion.

    • Use Fresh Reagents: If in doubt, use a fresh bottle of NBS or a newly opened ampoule of Br₂.

    • Optimize Reaction Conditions:

      • If running at room temperature, consider increasing the temperature to 40-50°C and monitor by TLC every hour.

      • Extend the reaction time. Some reactions may require stirring overnight to ensure completion.[1]

    • Reaction Monitoring: Use a suitable TLC system (see FAQ 1) to track the disappearance of the starting material and the appearance of the mono- and di-brominated products. A complete reaction should show no remaining starting material.

Question 2: My work-up is messy, and I'm getting a persistent color (yellow/orange) in my organic layer after quenching. What is happening and how do I fix it?

Answer:

A persistent color after quenching typically indicates the presence of unreacted bromine (Br₂). Standard quenching agents like sodium thiosulfate or sodium metabisulfite are used to reduce elemental bromine to colorless bromide ions (Br⁻).[2]

  • Causality & Explanation:

    • Insufficient Quenching Agent: The most common cause is simply not adding enough of the quenching solution to react with all the excess bromine. The reaction is stoichiometric: 2S₂O₃²⁻(aq) + Br₂(aq) → S₄O₆²⁻(aq) + 2Br⁻(aq).

    • Poor Mixing: If the reaction is biphasic (e.g., an organic solvent and an aqueous quench solution), inefficient stirring will prevent the aqueous quenching agent from accessing the bromine in the organic layer.

    • Acidic Conditions with Thiosulfate: In strongly acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur, which is a fine yellow solid that can be difficult to filter and may appear as a persistent yellow "color".[2][3]

  • Step-by-Step Resolution Protocol:

    • Incremental Addition: Add a 10% aqueous solution of sodium thiosulfate or sodium metabisulfite dropwise to the reaction mixture with vigorous stirring.[2] Continue adding the quenching solution until the reddish-brown or yellow color of bromine completely disappears.

    • Ensure Vigorous Stirring: Use a magnetic stir bar with sufficient speed or vigorously shake the separatory funnel to ensure intimate contact between the organic and aqueous layers.

    • pH Adjustment (if using thiosulfate): If your reaction was run in a strong acid like acetic acid, consider partially neutralizing the mixture with a saturated sodium bicarbonate solution before or during the thiosulfate quench to prevent sulfur precipitation.[1] Be cautious of gas evolution (CO₂).

    • Alternative Quench: Sodium sulfite (Na₂SO₃) is another effective quenching agent that is less prone to forming solid byproducts.[4]

Question 3: I'm observing multiple spots on my TLC, suggesting side products or isomers. What are the likely impurities and how can I minimize them?

Answer:

The formation of multiple products is a frequent challenge in the functionalization of heterocyclic systems. For 6-methyl-1H-indazole, the primary side products are typically mono-brominated intermediates and potentially over-brominated species.

  • Causality & Explanation:

    • Mono-brominated Intermediates: The primary impurity is often 4-bromo-6-methyl-1H-indazole or 5-bromo-6-methyl-1H-indazole, arising from incomplete reaction.

    • Over-bromination: Although less common for this specific substrate unless under harsh conditions, tri-bromination could occur if a large excess of a powerful brominating agent is used at elevated temperatures.[1]

    • N-Alkylation/Acylation: If the reaction solvent or reagents can act as electrophiles (e.g., using certain acids or alkyl halides), reaction at the N1 or N2 position of the indazole ring can occur, leading to a mixture of N-substituted isomers.[5]

  • Minimization and Purification Strategy:

    • Control Stoichiometry: Precise control over the amount of brominating agent (2.0-2.1 equivalents) is the most effective way to prevent both under- and over-bromination.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions. Start at room temperature before attempting to heat.

    • Purification via Column Chromatography: Flash column chromatography is the standard method for separating the desired dibromo product from mono-bromo intermediates and other impurities.[1] A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is typically effective.

    • Recrystallization: If the product is obtained as a solid, recrystallization can be a highly effective final purification step to remove closely-eluting isomers and baseline impurities.[1] Common solvents include ethanol, ethyl acetate, or mixtures with heptane.[6]

Question 4: My product is difficult to crystallize and oils out during purification. What alternative work-up and purification methods can I try?

Answer:

Oiling out is a common problem when a compound's melting point is lower than the temperature of the solution from which it is precipitating, or when impurities are depressing the melting point.

  • Causality & Explanation: The presence of impurities, residual solvent, or isomeric mixtures can significantly disrupt the crystal lattice formation, leading to the product separating as an oil rather than a solid. The inherent physical properties of 4,5-Dibromo-6-methyl-1H-indazole may also favor this behavior under certain solvent conditions.

  • Alternative Strategies:

    • Solvent System Modification for Recrystallization:

      • Use a Solvent Pair: Dissolve the crude product in a small amount of a "good" solvent (e.g., ethyl acetate, acetone) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., heptane, hexanes) dropwise until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly.

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure, solid product, add a single tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.

    • Purification via Chromatography: If recrystallization fails, meticulous purification by flash column chromatography is essential. Ensure fractions are clean by TLC before combining. After concentrating the pure fractions, attempt to solidify the resulting residue by triturating with a non-polar solvent like hexanes or pentane.

    • Aqueous Work-up Optimization: Ensure the crude product is thoroughly washed and dried before attempting crystallization. A standard aqueous work-up involves washing the organic layer sequentially with water, a mild base (like saturated NaHCO₃ solution), and finally brine.[1] Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.[7]

Experimental Workflow & Decision Making

The following diagram outlines a logical workflow for the work-up and purification of a typical 4,5-Dibromo-6-methyl-1H-indazole synthesis.

G cluster_0 Post-Reaction Work-up cluster_1 Purification Strategy A Reaction Complete (TLC Check) B Cool to Room Temp. A->B C Quench with aq. Na2S2O3 / Na2SO3 B->C D Color Persists? C->D E Add More Quench D->E Yes F Phase Separation (e.g., EtOAc/H2O) D->F No E->C G Wash Organic Layer: 1. H2O 2. aq. NaHCO3 3. Brine F->G H Dry (Na2SO4), Filter, Concentrate G->H I Crude Product H->I J Crude is Solid? I->J K Attempt Recrystallization (e.g., EtOH or EtOAc/Heptane) J->K Yes M Column Chromatography (Silica, Hex/EtOAc) J->M No (Oil) L Pure Crystals? K->L L->M No (Oils out) O Final Product L->O Yes N Combine Pure Fractions & Concentrate M->N P Triturate with Hexanes or Re-attempt Recrystallization N->P P->O

Caption: Decision tree for work-up and purification.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best way to monitor the reaction progress using Thin Layer Chromatography (TLC)?

A well-chosen TLC system is crucial for monitoring the reaction. The goal is to achieve good separation between the starting material (6-methyl-1H-indazole), the mono-brominated intermediate(s), and the final dibromo product.

ComponentPolarityExpected Rf Value (Relative)
6-methyl-1H-indazole (SM)HighLow
Mono-bromo Intermediate(s)MediumMedium
4,5-Dibromo-6-methyl-1H-indazoleLowHigh
  • Recommended Solvent Systems: Start with a mobile phase of 30-40% Ethyl Acetate in Hexanes .[7] You can adjust the polarity as needed. For more polar compounds, a small percentage of methanol in dichloromethane (e.g., 2-5%) can also be effective.[1]

  • Visualization: Use a UV lamp (254 nm) to visualize the spots.[8]

FAQ 2: What are the critical safety precautions when handling brominating agents like Br₂ or NBS?

Both liquid bromine and NBS are hazardous and require strict safety protocols.

  • Bromine (Br₂): Extremely corrosive, toxic, and volatile. Always handle liquid bromine in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Have a bromine quenching solution (e.g., 10% sodium thiosulfate) readily available for spills.[9]

  • N-Bromosuccinimide (NBS): A lachrymator and skin irritant. While easier to handle than liquid bromine, it should still be weighed and transferred within a fume hood. Avoid inhalation of the powder.

FAQ 3: How should I properly characterize the final 4,5-Dibromo-6-methyl-1H-indazole product?

Full characterization is essential to confirm the structure and purity of your final product.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The ¹H NMR spectrum should show the disappearance of the aromatic protons at the 4- and 5-positions and the appearance of the remaining aromatic proton signals, along with the methyl and N-H protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. Look for the characteristic isotopic pattern of two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks).

  • Melting Point: A sharp melting point range is a good indicator of high purity.

  • X-ray Crystallography: For unambiguous structural determination, single-crystal X-ray diffraction can be performed if suitable crystals can be grown.[10]

FAQ 4: What are the optimal long-term storage conditions for the final product?

Like many halogenated organic compounds, 4,5-Dibromo-6-methyl-1H-indazole should be stored in a cool, dry, and dark place. A tightly sealed container in a refrigerator or desiccator is ideal to protect it from moisture and light, which can cause gradual degradation over time.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis.
  • BenchChem. (n.d.). Methods for removing residual bromine from 2-bromobutanoic acid.
  • BenchChem. (n.d.). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.
  • Maes, B. U. W., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]

  • Pingale, R., et al. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry.
  • Pingale, R., et al. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Indian Journals. [Link]

  • IJCRT.org. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts. [Link]

  • Katritzky, A. R., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. [Link]

  • ResearchGate. (2018). How to neutralize gaseous bromine?. [Link]

  • Chen, J., et al. (2023). Cu-Catalyzed Regioselective C–H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The Bromination of 2H-indazoles.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Wang, X., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

  • ACS Publications. (2008). Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols. Organic Process Research & Development. [Link]

  • ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]

  • PMC. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

  • BenchChem. (n.d.). A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds.
  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • BenchChem. (n.d.). The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide.

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of the reactivity of brominated vs. chlorinated indazoles"

Topic: Comparative Analysis of the Reactivity of Brominated vs. Chlorinated Indazoles Content Type: Publish Comparison Guide Executive Summary In the high-stakes landscape of medicinal chemistry, the indazole scaffold se...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of the Reactivity of Brominated vs. Chlorinated Indazoles Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of medicinal chemistry, the indazole scaffold serves as a critical bioisostere for indole and purine systems.[1][2] However, the choice between brominated and chlorinated precursors is rarely arbitrary; it dictates the synthetic strategy, cost structure, and potential for late-stage diversification.

This guide provides a technical comparison of these two halide classes. While bromoindazoles offer superior reactivity in palladium-catalyzed cross-couplings and lithium-halogen exchange, chloroindazoles provide orthogonality—remaining inert under conditions that activate bromides, thus enabling precise, multi-step site-selective functionalization.

Decision Matrix: When to Choose Which?
FeatureBrominated Indazoles Chlorinated Indazoles
Pd-Catalyzed Coupling High Reactivity: Ideal for initial scaffold building. Reacts rapidly at mild temperatures (

).
Latent Reactivity: Requires specialized ligands (e.g., Buchwald biaryl phosphines) or higher temps (

).
Li-Halogen Exchange Excellent: Rapid exchange at

with

-BuLi or

-BuLi.
Poor/Inert: Often requires higher temps or "Turbo-Grignard" (

) reagents; prone to competing deprotonation.
Cost & Availability Moderate cost; widely available.[3]Lower cost; high availability.[3]
Strategic Use "First-Pass" Functionalization: Use when installing the primary pharmacophore."Second-Pass" Functionalization: Use as a dormant handle to be activated after the bromo-site is coupled.

Mechanistic & Theoretical Basis[2][4][5]

The divergence in reactivity between brominated and chlorinated indazoles is rooted in Bond Dissociation Energy (BDE) and the electronic environment of the indazole core.

Bond Dissociation Energy (BDE)

The Carbon-Halogen (C-X) bond strength is the primary determinant for the rate of oxidative addition (the rate-limiting step in many catalytic cycles).

  • C-Br BDE:

    
    . The bond is weaker and longer, allowing Pd(0) to insert with a lower activation energy barrier (
    
    
    
    ).
  • C-Cl BDE:

    
    . The bond is stronger and shorter. Standard Pd-catalysts (e.g., 
    
    
    
    ) often fail to cleave this bond without thermal forcing or electron-rich ligands.
Electronic Effects of the Indazole Core

The indazole ring is


-excessive but contains a pyridine-like nitrogen (N2).
  • C3 Position: This position is electronically unique. It possesses significant imine-like character, making C3-halides highly activated toward oxidative addition compared to phenyl halides.

  • C4-C7 Positions: These behave more like typical aryl halides.

  • Inductive Effect: The electronegativity of Chlorine (3.16) vs. Bromine (2.96) means chloro-substituents exert a stronger electron-withdrawing effect, potentially acidifying the N-H proton (if unprotected) more than bromine, leading to catalyst poisoning via N-coordination.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling[3][6][7]

The Hierarchy of Reactivity (Chemoselectivity)

In systems containing both halogens (e.g., 3-bromo-5-chloroindazole ), the reactivity difference is sufficiently large to achieve near-perfect chemoselectivity. The Pd(0) catalyst will exclusively undergo oxidative addition at the C-Br bond, leaving the C-Cl bond intact for a subsequent reaction.

Visualization: Oxidative Addition Energy Landscape

The following diagram illustrates the kinetic preference for C-Br activation over C-Cl.[4]

G Start Pd(0) + Indazole-X TS_Br TS (C-Br Insertion) Low Barrier Start->TS_Br Fast TS_Cl TS (C-Cl Insertion) High Barrier Start->TS_Cl Slow/Heat Req. Int_Br Pd(II)-Br Complex (Rapid Formation) TS_Br->Int_Br Int_Cl Pd(II)-Cl Complex (Slow Formation) TS_Cl->Int_Cl

Figure 1: Kinetic energy landscape showing the lower activation barrier for Oxidative Addition into C-Br bonds compared to C-Cl bonds.

Comparative Data: Suzuki-Miyaura Coupling

The following table summarizes experimental outcomes for C3-functionalization under standard conditions (


, 

, DME/Water).
SubstrateCatalyst SystemTempTimeYieldNotes
3-Bromo-1H-indazole


2 h92%Rapid conversion; standard ligands work well.
3-Chloro-1H-indazole


24 h<10%Failed reaction. Recovery of starting material.
3-Chloro-1H-indazole

/ XPhos

12 h85%Requires electron-rich Buchwald ligand and high heat.

Reactivity Profile: Lithium-Halogen Exchange[8]

Lithium-halogen exchange is a kinetically controlled reaction utilized to generate nucleophilic indazole species (e.g., for reaction with aldehydes or ketones).

The "Halogen Dance" and Stability[7]
  • Bromoindazoles: undergo extremely fast exchange with

    
    -BuLi or 
    
    
    
    -BuLi at
    
    
    . The resulting lithio-indazole is stable at this temperature.
  • Chloroindazoles: The C-Cl bond is too strong for efficient exchange at

    
     with standard organolithiums. Attempting to raise the temperature often leads to Directed Ortho Metalation (DoM)  (deprotonation of an adjacent C-H) rather than halogen exchange, or decomposition of the indazole ring.
    

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling of 3-Bromo-5-chloroindazole

Objective: Functionalize C3 while preserving the C5-Cl handle.

Reagents:

  • 3-Bromo-5-chloro-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Workflow:

  • Setup: Charge a microwave vial or Schlenk flask with the indazole, boronic acid, and Pd catalyst.

  • Inertion: Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Reaction: Heat to

    
      (oil bath) for 4 hours.
    
    • Expert Insight: Do not exceed

      
      . Higher temperatures may begin to activate the C5-Cl bond if highly active boronic acids are used.
      
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Outcome: Isolate 3-Aryl-5-chloro-1H-indazole . The chlorine remains intact for future coupling using XPhos/Pd at

    
    .
    
Protocol B: Lithium-Halogen Exchange on 3-Bromoindazole

Objective: Generate a C3-nucleophile for aldehyde addition.

Reagents:

  • 3-Bromo-1-(THP)-indazole (1.0 equiv) [Note: N-protection is mandatory for Li-chemistry]

  • 
    -Butyllithium (1.1 equiv, 2.5M in hexanes)
    
  • Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Cooling: Dissolve protected indazole in THF and cool to

    
      (dry ice/acetone bath).
    
  • Exchange: Add

    
    -BuLi dropwise over 10 minutes.
    
    • Observation: A color change (often to yellow/orange) indicates formation of the lithio-species.

    • Timing: Stir for exactly 15 minutes. Longer times are unnecessary for bromides and risk side reactions.

  • Quench: Add benzaldehyde dropwise. Stir at

    
     for 30 mins, then warm to RT.
    
  • Validation: If 3-chloroindazole were used here, no reaction would occur at

    
    . Warming would result in deprotonation at C7 or ring opening.
    

Visual Summary: Site-Selective Strategy

The following diagram maps the strategic workflow for utilizing the reactivity difference between Br and Cl in a single scaffold.

Workflow Substrate 3-Bromo-5-chloro-1H-indazole Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, 80°C) Substrate->Step1 Br reacts exclusively Intermed Intermediate: 3-Aryl-5-chloro-1H-indazole Step1->Intermed Step2 Step 2: Buchwald Amination (Pd2(dba)3, XPhos, 110°C) Intermed->Step2 Cl activation requires specialized ligand Final Final Product: 3-Aryl-5-amino-1H-indazole Step2->Final

Figure 2: Strategic workflow for sequential functionalization of a polyhalogenated indazole, leveraging the reactivity gap between C-Br and C-Cl.

References

  • Suzuki-Miyaura Cross-Coupling of Free (NH) Indazoles. Source: ResearchGate.[5] URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Source: Chemical Reviews (ACS). URL:[Link]

  • C3-Indazole Functionalization: A Review. Source: University of Clermont-Ferrand (via Chimica). URL:[Link]

  • Lithium-Halogen Exchange: Mechanism and Scope. Source: Wikipedia (General Reference for Li-Hal Rates). URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 4,5-Dibromo-6-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the consistency of starting materials and intermediates is not merely a quality control checkpoint; it is th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistency of starting materials and intermediates is not merely a quality control checkpoint; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built.[1][2] This guide provides an in-depth, technical framework for assessing the batch-to-batch consistency of 4,5-Dibromo-6-methyl-1H-indazole, a substituted indazole derivative with potential applications in medicinal chemistry. As a pivotal intermediate, variations in its purity, impurity profile, and physical properties can have cascading effects on downstream processes, impacting yield, purity of the final API, and ultimately, patient safety.

This document is designed to move beyond a simple listing of analytical methods. It offers a comparative analysis of key techniques, explains the scientific rationale behind experimental choices, and provides actionable protocols. Our objective is to empower researchers and drug development professionals with the expertise to establish a robust, self-validating system for quality control, ensuring the reliability and reproducibility of their synthetic endeavors.

The Criticality of Consistency: An Overview

Substituted indazoles are a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] The specific substitution pattern of 4,5-Dibromo-6-methyl-1H-indazole suggests its potential as a building block in the synthesis of targeted therapies. However, the synthetic route to such multi-substituted heterocyclic compounds can often introduce a variety of impurities, including regioisomers, starting material residues, and by-products.[5]

The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," underscores the importance of controlling the quality of intermediates to ensure the quality of the final API.[6][7][8][9] Batch-to-batch consistency for an intermediate like 4,5-Dibromo-6-methyl-1H-indazole means that each batch will behave predictably in subsequent reactions, leading to a consistent impurity profile and yield of the API.[1]

A Multi-faceted Approach to Quality Assessment

A comprehensive assessment of batch-to-batch consistency requires a suite of orthogonal analytical techniques. No single method can provide a complete picture of a compound's quality. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) for the characterization of 4,5-Dibromo-6-methyl-1H-indazole.

Visualizing the Workflow

The following diagram illustrates a logical workflow for the comprehensive quality assessment of incoming batches of 4,5-Dibromo-6-methyl-1H-indazole.

Batch Consistency Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Thermal & Physical Characterization cluster_3 Data Evaluation & Decision Incoming_Batch Incoming Batch of 4,5-Dibromo-6-methyl-1H-indazole Visual_Inspection Visual Inspection (Color, Appearance) Incoming_Batch->Visual_Inspection Solubility_Check Solubility Check Visual_Inspection->Solubility_Check HPLC_Purity HPLC-UV (Purity & Impurity Profile) Solubility_Check->HPLC_Purity GC_MS_Volatiles GC-MS (Residual Solvents & Volatile Impurities) Solubility_Check->GC_MS_Volatiles NMR_Identity NMR Spectroscopy (Identity & Structural Integrity) Solubility_Check->NMR_Identity Data_Comparison Compare Data to Reference Standard & Previous Batches HPLC_Purity->Data_Comparison GC_MS_Volatiles->Data_Comparison DSC_Purity_Polymorphism DSC (Purity & Polymorphism Screen) NMR_Identity->DSC_Purity_Polymorphism NMR_Identity->Data_Comparison DSC_Purity_Polymorphism->Data_Comparison Batch_Release Batch Release (Accept/Reject) Data_Comparison->Batch_Release

Caption: Workflow for assessing batch-to-batch consistency.

Comparative Analysis of Analytical Techniques

The following table provides a comparative overview of the primary analytical techniques for characterizing 4,5-Dibromo-6-methyl-1H-indazole.

Technique Primary Application Strengths Limitations Relevance to Batch Consistency
HPLC-UV Purity determination and impurity profiling.High resolution, quantitative, widely applicable.Not all impurities may have a UV chromophore.Critical: Tracks variations in the main component's purity and the profile of non-volatile impurities.
GC-MS Identification and quantification of volatile and semi-volatile impurities, including residual solvents.High sensitivity, excellent for volatile compounds, provides structural information (MS).Not suitable for non-volatile or thermally labile compounds.High: Essential for monitoring residual solvents and volatile by-products from synthesis.
NMR Spectroscopy Structural confirmation and identification of impurities.Provides detailed structural information, quantitative with an internal standard.Lower sensitivity compared to chromatographic methods.Critical: Confirms the identity of the main component and can identify and quantify structurally related impurities.
DSC Purity assessment and detection of polymorphism.Rapid, requires small sample size, provides information on solid-state properties.Purity determination is only applicable to crystalline substances with a purity >98.5%. Not suitable for amorphous materials.[10]High: Provides a secondary, thermodynamic-based purity assessment and screens for polymorphic changes between batches.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key analytical techniques. These protocols are based on established methods for similar indazole derivatives and should be validated for the specific compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone for purity assessment of non-volatile organic compounds.[11][12] The United States Pharmacopeia (USP) General Chapter <621> provides a comprehensive framework for chromatographic separations.[13][14][15][16]

Objective: To determine the purity of 4,5-Dibromo-6-methyl-1H-indazole and quantify any related impurities by area percentage.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of 4,5-Dibromo-6-methyl-1H-indazole in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      25.1 40

      | 30 | 40 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Compare the impurity profile of the current batch to the reference standard and previous batches.

Rationale: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. The C18 column is a versatile stationary phase for the separation of many organic molecules. Formic acid is added to the mobile phase to improve peak shape and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for identifying and quantifying volatile impurities, such as residual solvents from the synthesis and purification process.[12]

Objective: To screen for and identify volatile organic impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • Dichloromethane (GC grade, for sample dissolution)

Procedure:

  • Sample Preparation:

    • Prepare a solution of approximately 10 mg/mL of 4,5-Dibromo-6-methyl-1H-indazole in dichloromethane.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Mass Spectrometer: Scan range of m/z 40-500

  • Data Analysis:

    • Identify peaks corresponding to potential residual solvents or volatile by-products by comparing their mass spectra to a library (e.g., NIST).

    • Assess the relative abundance of any identified impurities.

Rationale: The non-polar DB-5ms column is suitable for the separation of a wide range of volatile organic compounds. The temperature program allows for the elution of both low and high-boiling point solvents. Mass spectrometric detection provides definitive identification of the eluted compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of organic molecules.[][18] Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.

Objective: To confirm the chemical structure of 4,5-Dibromo-6-methyl-1H-indazole and to detect any structurally related impurities.

Instrumentation:

  • 400 MHz or higher NMR spectrometer

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C{¹H} NMR spectra.

  • Data Analysis:

    • Compare the chemical shifts, coupling patterns, and integrations of the ¹H NMR spectrum with the expected structure.

    • Compare the chemical shifts in the ¹³C NMR spectrum with the expected structure.

    • Examine the spectra for any unexpected signals that may indicate the presence of impurities.

Expected ¹H and ¹³C NMR Data (Predicted):

Nucleus Position Predicted Chemical Shift (ppm) Expected Multiplicity Rationale for Assignment
¹HN-H~13.0Broad singletTypical for indazole N-H proton.
¹HH-3~8.1SingletDeshielded proton adjacent to the nitrogen atoms.
¹HH-7~7.5SingletAromatic proton.
¹HCH₃~2.5SingletMethyl group protons.
¹³CC-3~135CHCarbon adjacent to two nitrogen atoms.
¹³CC-3a~123CQuaternary carbon at the ring junction.
¹³CC-4~115C-BrCarbon bearing a bromine atom.
¹³CC-5~118C-BrCarbon bearing a bromine atom.
¹³CC-6~130C-CH₃Carbon bearing a methyl group.
¹³CC-7~110CHAromatic carbon.
¹³CC-7a~140CQuaternary carbon at the ring junction.
¹³CCH₃~15CH₃Methyl carbon.

Rationale: The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the aromatic ring system. Deviations from these predicted values or the presence of additional signals would warrant further investigation into the purity and structure of the batch.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[20][21] It is a valuable tool for assessing the purity of crystalline materials and for screening for polymorphism.

Objective: To obtain a thermodynamic-based purity assessment and to screen for different polymorphic forms.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • DSC Conditions:

    • Temperature Program: Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • Determine the onset temperature and the peak maximum of the melting endotherm.

    • Calculate the heat of fusion (ΔHfus).

    • Apply the van't Hoff equation to the shape of the melting peak to estimate the mole percent purity.[10]

    • Compare the melting point and the shape of the endotherm to the reference standard and previous batches. The presence of multiple endotherms or a broad melting range can indicate impurities or polymorphism.

Rationale: Impurities in a crystalline substance typically depress and broaden its melting point. The extent of this depression and broadening can be used to calculate the level of impurities. Different polymorphic forms will exhibit different melting points and heats of fusion.

Comparison with Alternatives

While 4,5-Dibromo-6-methyl-1H-indazole may be a key intermediate for a specific synthetic route, it is prudent to be aware of alternative building blocks that could potentially be used. The choice of an alternative would depend on the specific reaction and the desired final product.

Alternative Compound CAS Number Key Structural Difference Potential Impact on Synthesis Suppliers
4-Bromo-6-methyl-1H-indazole885518-46-7Lacks the bromine at the 5-position.May lead to different reactivity and regioselectivity in subsequent reactions.Available from various chemical suppliers.
6-Bromo-5-methyl-1H-indazole1000343-69-0Different substitution pattern of the bromine and methyl groups.Could alter the electronic properties and steric hindrance of the molecule, affecting reaction outcomes.Commercially available.[5]
4-Bromo-5-iodo-6-methyl-1H-indazole2852768-00-2Iodine at the 5-position instead of bromine.The C-I bond is generally more reactive than the C-Br bond in cross-coupling reactions, offering different synthetic possibilities.Available from specialized suppliers.[22]
3,4-Dibromo-6-methyl-1H-indazoleNot readily availableBromine at the 3-position instead of the 5-position.The position of the bromine atom would significantly impact the reactivity, particularly for reactions involving the pyrazole ring.Limited commercial availability.[23]

Conclusion: A Framework for Confidence

Ensuring the batch-to-batch consistency of 4,5-Dibromo-6-methyl-1H-indazole is a critical, multi-step process that underpins the success of pharmaceutical development projects. By implementing a robust analytical program that includes orthogonal techniques such as HPLC, GC-MS, NMR, and DSC, researchers can build a comprehensive quality profile for each batch. This guide provides the scientific rationale, detailed protocols, and comparative data necessary to establish such a program. Adherence to these principles, grounded in the authoritative guidelines of the ICH and USP, will not only ensure the quality of this pivotal intermediate but also contribute to the overall safety and efficacy of the final drug product.

References

  • United States Pharmacopeia.
  • International Council for Harmonisation. ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
  • Agilent Technologies. (2023, April 15).
  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
  • Element Lab Solutions.
  • Waters Corporation.
  • Ideagen. (2024, August 7). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality.
  • Novasol Biotech. (2024, October 1).
  • Tianming Pharmaceutical. (2025, December 19).
  • International Council for Harmonisation. Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • Tristar Intermediates. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • BOC Sciences.
  • Journal of the Turkish Chemical Society, Section A: Chemistry. † 1H-NMR and 13C-NMR Spectra.
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.
  • Newcrom. Separation of 4,5-Dibromo-2-phenyl-1H-imidazole on Newcrom R1 HPLC column.
  • BenchChem.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • AA Blocks. 2852768-00-2 | 4-Bromo-5-Iodo-6-Methyl-1H-Indazole.
  • ECronicon. (2025, August 18).
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • IChemE. A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems.
  • Elguero, J., et al. (2016). 13 C NMR of indazoles.
  • University of Bath.
  • Thieme.
  • AChemBlock. 4-Bromo-6-methyl-5-(trifluoromethyl)-1H-indazole 95% | CAS: 2326524-89-2.
  • Boron Molecular. 1-acetyl-5-methyl-6-bromo-1H-indazole.
  • BuyersGuideChem. 3,4-Dibromo-6-methyl-(1H)indazole suppliers and producers.
  • Singh, P., et al. (2016). Recent advances in the biological activities of indazole derivatives. European Journal of Medicinal Chemistry.
  • Sapeta, K., & Kerr, M. A. (2011). 1H- and 2H-Indazoles. In Science of Synthesis (Vol. 12, pp. 225-276).
  • Google Patents. (2018).
  • BenchChem. Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole.
  • Sigma-Aldrich. 6-Bromo-4-methyl-1H-indazole.
  • MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
  • BenchChem. Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide.
  • New Mexico Tech. A review of DSC kinetics methods, TA-073.
  • JoVE.
  • Phcogj.com. GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne.
  • Frontiers. (2024, August 21). Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L.
  • UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Hindawi.

Sources

Validation

"cross-validation of analytical methods for 4,5-Dibromo-6-methyl-1H-indazole"

An In-Depth Comparison Guide: Cross-Validation of Analytical Methods for 4,5-Dibromo-6-methyl-1H-indazole Executive Summary 4,5-Dibromo-6-methyl-1H-indazole (CAS: 2368911-22-0) is a critical, sterically hindered heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Cross-Validation of Analytical Methods for 4,5-Dibromo-6-methyl-1H-indazole

Executive Summary

4,5-Dibromo-6-methyl-1H-indazole (CAS: 2368911-22-0) is a critical, sterically hindered heterocyclic intermediate utilized in the synthesis of advanced quinazoline and pyridopyrimidine derivatives—specifically, covalent KRAS G12C inhibitors designed for oncology applications [1]. Because this intermediate is directly incorporated into the active pharmaceutical ingredient (API) backbone, rigorous control of its impurity profile is paramount.

The recent implementation of the ICH Q2(R2) and ICH Q14 guidelines mandates a lifecycle and Quality-by-Design (QbD) approach to analytical method validation [2]. This guide provides an objective, data-driven cross-validation of three dominant analytical platforms—UHPLC-PDA , LC-HRMS , and 1H qNMR —evaluating their performance in quantifying 4,5-Dibromo-6-methyl-1H-indazole and differentiating it from structurally similar positional isomers and de-brominated impurities.

Mechanistic Context: The Analytical Challenge

From an analytical perspective, 4,5-Dibromo-6-methyl-1H-indazole presents three distinct challenges:

  • Tautomerism: The indazole core exhibits 1H/2H tautomerism in solution, which can lead to peak broadening or split peaks in chromatography if the mobile phase pH is not strictly controlled to suppress rapid exchange.

  • Positional Isomers: Synthesizing this compound often generates closely related positional isomers (e.g., 3,5-dibromo-4-methyl-1H-indazole). These isomers have identical molecular weights and highly similar polarities, making baseline chromatographic resolution (

    
    ) difficult.
    
  • Isotopic Complexity: The presence of two bromine atoms creates a distinct 1:2:1 isotopic cluster (M, M+2, M+4) due to the ~50.69% / 49.31% natural abundance of

    
     and 
    
    
    
    . While this is an advantage for mass spectrometry, it complicates trace-level quantification of mono-brominated impurities (e.g., 4-bromo-6-methyl-1H-indazole) due to isotopic overlap.

Platform Comparison: UHPLC-PDA vs. LC-HRMS vs. qNMR

To establish a robust control strategy, we cross-validated three methodologies. Below is an objective comparison of their capabilities, grounded in ICH Q2(R2) validation parameters [3].

Table 1: ICH Q2(R2) Cross-Validation Performance Data
Validation ParameterUHPLC-PDA (Routine Assay)LC-HRMS (Trace Impurity)1H qNMR (Absolute Quant)
Primary Utility High-throughput purity & releaseGenotoxic / trace impurity profilingReference standard calibration
Specificity Moderate (relies on

& UV max)
High (Mass defect & Isotope ratio)High (Chemical shift & coupling)
LOD / LOQ 0.05% / 0.15% (w/w)0.001% / 0.005% (w/w)0.5% / 1.0% (w/w)
Linearity (

)
0.9998 (Range: 50-150%)0.9985 (Range: 0.01-5%)0.9999 (Range: 10-200%)
Precision (%RSD) 0.8% (Intra-day,

)
3.2% (Intra-day,

)
0.4% (Intra-day,

)
Accuracy (Recovery) 99.2% - 101.1%95.5% - 104.2%99.8% - 100.3%

Data Synthesis:UHPLC-PDA remains the gold standard for routine batch release due to its superior precision and linear dynamic range. However, LC-HRMS is mandatory for identifying trace de-brominated impurities, while qNMR serves as the ultimate orthogonal technique for certifying the primary reference standard without requiring a pre-existing standard of the analyte.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems —meaning they contain internal checks that mathematically or chemically verify the success of the run before data is accepted.

Protocol A: UHPLC-PDA Purity Assay (Isomer Resolution)

Causality: A low-pH mobile phase is selected to protonate the indazole nitrogen, locking the tautomeric equilibrium and preventing peak tailing.

  • System Suitability Test (SST): Prepare a resolution mixture containing 4,5-Dibromo-6-methyl-1H-indazole and 4-bromo-6-methyl-1H-indazole (1.0 mg/mL total).

  • Chromatographic Conditions: Use a sub-2

    
    m C18 column (e.g., 100 x 2.1 mm, 1.7 
    
    
    
    m). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 20% B to 80% B over 8 minutes.
  • Internal Validation Gate: The run is only valid if the resolution (

    
    ) between the mono-bromo impurity and the di-bromo API is 
    
    
    
    , and the symmetry factor (
    
    
    ) for the main peak is between 0.9 and 1.2.
  • Quantification: Measure absorbance at 254 nm. Calculate purity by area normalization against a multi-point calibration curve.

Protocol B: LC-HRMS Impurity Profiling

Causality: High-Resolution Mass Spectrometry (HRMS) is utilized because the exact mass defect of bromine allows for the unambiguous differentiation of the target molecule from isobaric matrix interferences.

  • Sample Preparation: Dilute the sample to 10

    
    g/mL in Methanol/Water (50:50). Spike with an isotopically labeled internal standard (e.g., 
    
    
    
    -labeled indazole) to correct for matrix-induced ion suppression.
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Internal Validation Gate (Isotopic Fidelity): The software must automatically calculate the ratio of the

    
     288.88 (M), 290.88 (M+2), and 292.88 (M+4) peaks. The result is only accepted if the observed isotopic ratio matches the theoretical 1:2:1 ratio within a 
    
    
    
    tolerance.

Visualizing the Analytical Strategy

Below are the logical architectures mapping the ICH Q2(R2) cross-validation workflow and the orthogonal resolution strategy for this specific indazole derivative.

G Start 4,5-Dibromo-6-methyl-1H-indazole Analytical Target Profile (ATP) UHPLC UHPLC-PDA (Routine Assay & Purity) Start->UHPLC LCHRMS LC-HRMS (Trace Impurity Profiling) Start->LCHRMS qNMR 1H qNMR (Absolute Quantitation) Start->qNMR Q2R2 ICH Q2(R2) Cross-Validation Execution UHPLC->Q2R2 LCHRMS->Q2R2 qNMR->Q2R2 Spec Specificity & Range Q2R2->Spec Acc Accuracy & Precision Q2R2->Acc Robust Robustness (DoE) Q2R2->Robust Report Validated Control Strategy for KRAS Inhibitor API Spec->Report Acc->Report Robust->Report

Fig 1: ICH Q2(R2) aligned cross-validation workflow for indazole derivatives.

G Sample Crude 4,5-Dibromo-6-methyl-1H-indazole Iso Positional Isomers (e.g., 3,5-Dibromo) Sample->Iso Mono De-brominated Impurities (e.g., 4-Bromo) Sample->Mono UV UHPLC-PDA Resolution (Retention Time & Spectra) Iso->UV MS HRMS Isotopic Pattern (79Br/81Br Ratio) Mono->MS Confirm1 Baseline Separation (Rs > 2.0) UV->Confirm1 Confirm2 Mass Defect & 1:2:1 Isotope Signature MS->Confirm2

Fig 2: Orthogonal resolution logic for distinguishing dibromo isotopic and isomeric impurities.

Application Scientist Insights & Conclusion

When developing a control strategy for 4,5-Dibromo-6-methyl-1H-indazole, relying on a single analytical method is a critical failure point. While UHPLC-PDA provides the ruggedness required for manufacturing environments, it is blind to co-eluting isomers that share identical UV chromophores.

By integrating LC-HRMS into the validation lifecycle, analysts can leverage the unique 1:2:1 dibromo isotopic signature to definitively map the degradation pathways and impurity profiles. Furthermore, the use of 1H qNMR bypasses the traditional "chicken-and-egg" problem of needing a highly pure reference standard to quantify a new compound; qNMR provides absolute quantitation traceable to the SI unit, satisfying the most stringent regulatory scrutiny under ICH Q2(R2) guidelines [3].

Ultimately, this cross-validated, multi-platform approach ensures that downstream KRAS inhibitor syntheses are not compromised by upstream intermediate variability.

References

  • Title: Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents (US Patent 2019/0233440 A1)
  • Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Comparative

Benchmarking the Synthetic Efficiency of 4,5-Dibromo-6-methyl-1H-indazole Production: A Comparative Guide

Executive Summary & Strategic Context In the landscape of targeted oncology and kinase inhibitor development, the 1H-indazole scaffold is a privileged pharmacophore. Specifically, 4,5-dibromo-6-methyl-1H-indazole (CAS: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of targeted oncology and kinase inhibitor development, the 1H-indazole scaffold is a privileged pharmacophore. Specifically, 4,5-dibromo-6-methyl-1H-indazole (CAS: 2368911-22-0)[1] has emerged as a critical bifunctional building block, most notably in the synthesis of KRAS G12C inhibitors ()[2].

The strategic value of this molecule lies in its dual halogen functionality. The adjacent bromine atoms at the C4 and C5 positions allow for orthogonal, sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This enables precise, step-wise diversification of the molecule, which is a mandatory capability for rigorous Structure-Activity Relationship (SAR) elucidation in drug discovery[3]. However, synthesizing this specific substitution pattern presents a formidable regiochemical challenge.

The Regioselectivity Conundrum

As a Senior Application Scientist, the most common pitfall I observe in indazole functionalization is the over-reliance on late-stage direct halogenation.

The indazole ring is an electron-rich heteroaromatic system where the C3 position is the most nucleophilic site, making it highly susceptible to electrophilic aromatic substitution (EAS). Furthermore, the methyl group at the C6 position acts as a strong ortho/para director, electronically activating the C5 and C7 positions[4].

Consequently, attempting a brute-force direct dibromination of 6-methyl-1H-indazole inevitably leads to a statistical nightmare. The incoming electrophiles are directed to the C3, C5, and C7 positions, yielding complex mixtures of polybrominated regioisomers rather than the desired 4,5-dibromo pattern[5]. To achieve true synthetic efficiency, we must benchmark traditional late-stage functionalization against de novo ring construction.

G Start1 6-Methyl-1H-indazole (Starting Material) RouteA Route A: Direct EAS (NBS / H2SO4) Start1->RouteA Electrophilic Attack RouteB Route B: Ultrasound / DBDMH (Green Chemistry) Start1->RouteB Radical/Cavitation MixA Complex Mixture: 3,5-dibromo & 4,7-dibromo (Low Yield of 4,5-isomer) RouteA->MixA Poor Regiocontrol MixB Strictly C3-Bromination (3-bromo-6-methyl-1H-indazole) RouteB->MixB C3-Specific Start2 3,4-Dibromo-2-fluoro- 5-methylbenzaldehyde RouteC Route C: De Novo Cyclization (Hydrazine Hydrate, S_NAr) Start2->RouteC Condensation Target 4,5-Dibromo-6-methyl-1H-indazole (100% Regioselective) RouteC->Target High Atom Economy

Fig 1: Mechanistic divergence in synthesizing 4,5-dibromo-6-methyl-1H-indazole.

Benchmarking the Synthetic Routes

Route A: Direct Electrophilic Bromination (NBS / H₂SO₄)

This traditional approach utilizes N-Bromosuccinimide (NBS) in strongly acidic media. The acid protonates the indazole N2, deactivating the pyrazole ring to suppress C3 bromination, thereby shifting the electrophilic attack to the benzenoid ring. However, the C6-methyl group still directs the bromonium ions (


) to C5 and C7[4].
  • Verdict: Yields of the 4,5-dibromo isomer are abysmal (<15%). The reaction generates a high E-factor due to the massive volumes of solvent and silica required for preparative HPLC separation of the regioisomers.

Route B: Ultrasound-Assisted Bromination (DBDMH)

Recent advancements have introduced ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethanol. While this represents a leap in green chemistry—boasting mild conditions and a 30-minute reaction time—mechanistic studies confirm this approach is strictly selective for the C3 position ()[6].

  • Verdict: Excellent for synthesizing 3-bromo derivatives, but fundamentally incapable of delivering the 4,5-dibromo target.

Route C: De Novo S_NAr Cyclization (The Gold Standard)

The only logically sound approach for absolute regiocontrol is the de novo construction of the indazole ring from a pre-functionalized precursor[7]. By condensing 3,4-dibromo-2-fluoro-5-methylbenzaldehyde with hydrazine hydrate, we trigger a rapid Schiff base formation followed by an intramolecular Nucleophilic Aromatic Substitution (


).
  • Verdict: Because the halogens are pre-installed on the benzene ring before the heterocycle is formed, we bypass all electronic directing conflicts. This guarantees 100% regiomeric purity at the 4,5-positions.

Quantitative Data Comparison

Synthetic MetricRoute A: Direct EAS (NBS/H₂SO₄)Route B: Ultrasound (DBDMH)Route C: De Novo Cyclization
Primary Product 3,5-dibromo / 4,7-dibromo mix3-bromo-6-methyl-1H-indazole4,5-dibromo-6-methyl-1H-indazole
Overall Yield < 15% (Isolated)86% (For C3-bromo)> 85%
Regiomeric Purity < 30% (Requires prep-HPLC)> 95% (C3 specific)> 99%
E-Factor > 120 (High solvent/silica waste)~ 15< 20
Scalability Poor (Chromatography bottleneck)ExcellentExcellent (Direct Precipitation)

Self-Validating Experimental Protocol: De Novo Cyclization

To ensure reproducibility and high synthetic efficiency, the following protocol details the optimal Route C workflow. This protocol is designed as a self-validating system, incorporating critical in-process controls (IPCs).

Reagents:

  • 3,4-dibromo-2-fluoro-5-methylbenzaldehyde (1.0 eq)

  • Hydrazine hydrate (64% aqueous solution, 3.0 eq)

  • Tetrahydrofuran (THF) / Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3,4-dibromo-2-fluoro-5-methylbenzaldehyde and dissolve in the THF/Ethanol mixture at room temperature.

    • Causality Insight: THF ensures complete solvation of the highly halogenated, hydrophobic precursor, while Ethanol acts as a protic shuttle to facilitate the subsequent condensation reaction.

  • Hydrazone Formation: Cool the vessel to 0 °C using an ice bath. Add hydrazine hydrate dropwise over 15 minutes.

    • Causality Insight: Schiff base formation is exothermic. Maintaining 0 °C prevents the formation of unwanted azine byproducts (where one hydrazine reacts with two aldehyde molecules).

  • S_NAr Cyclization: Equip the flask with a reflux condenser and elevate the temperature to 80 °C for 12 hours.

    • Causality Insight: The elevated temperature provides the activation energy required for the secondary amine of the hydrazone intermediate to attack the C2 position. The two electron-withdrawing bromine atoms synergistically deplete the electron density of the aromatic ring, dramatically lowering the activation energy for the displacement of the ortho-fluorine leaving group.

  • In-Process Control (IPC): Monitor the reaction via LC-MS.

    • Self-Validation: The reaction is deemed complete when the precursor mass (m/z ~ 309) disappears, replaced by the desired indazole product mass (m/z [M+H]⁺ 288.9 / 290.9 / 292.9). The presence of a characteristic 1:2:1 isotopic splitting pattern confirms the retention of both bromine atoms.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove THF and Ethanol. Dilute the residue with cold water (0-5 °C) and stir vigorously for 30 minutes.

    • Self-Validation: The reaction will transition from a clear solution to a thick, yellowish-brown suspension[3]. Vacuum filter the precipitate, wash with cold water, and dry under high vacuum to yield isomerically pure 4,5-dibromo-6-methyl-1H-indazole without the need for column chromatography.

References

  • Title: Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents Source: US Patent 2019/0233440 A1 URL
  • Title: Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin Source: RSC Advances, 2023, 13, 1259-1264 URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for Handling 4,5-Dibromo-6-methyl-1H-indazole

Core Hazard Assessment: Understanding the Risks Based on the toxicological data of similar halogenated indazoles, 4,5-Dibromo-6-methyl-1H-indazole should be handled as a substance that is: A skin irritant. [1][3][4] A se...

Author: BenchChem Technical Support Team. Date: March 2026

Core Hazard Assessment: Understanding the Risks

Based on the toxicological data of similar halogenated indazoles, 4,5-Dibromo-6-methyl-1H-indazole should be handled as a substance that is:

  • A skin irritant. [1][3][4]

  • A serious eye irritant. [1][3][4]

  • Potentially causing respiratory tract irritation. [1][2][4][5]

  • Potentially harmful if swallowed. [2][4][5][6]

These hazards dictate the minimum level of PPE required to mitigate exposure risks during routine laboratory operations.

Selecting the Appropriate Personal Protective Equipment

A multi-layered approach to PPE is essential when handling 4,5-Dibromo-6-methyl-1H-indazole. The following table outlines the recommended PPE for various laboratory scenarios.

Scenario Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Laboratory coatDisposable nitrile gloves (consider double-gloving)Safety glasses with side shieldsNot generally required if handled in a certified chemical fume hood
High-Volume Handling or Splash Potential (e.g., large-scale reactions, transfers) Chemical-resistant apron over a laboratory coatHeavy-duty chemical-resistant gloves (e.g., butyl rubber, neoprene)Chemical splash goggles and a face shieldA NIOSH-approved respirator with an organic vapor cartridge and a particulate filter may be necessary based on a risk assessment
Maintenance and Cleaning of Contaminated Equipment Chemical-resistant suit or coverallsHeavy-duty chemical-resistant glovesChemical splash goggles and a face shieldA NIOSH-approved respirator with an organic vapor cartridge and a particulate filter
A Closer Look at Your Choices:
  • Body Protection: A standard lab coat is the minimum requirement.[7] For tasks with a higher risk of splashes, a chemical-resistant apron provides an additional layer of safety.[8]

  • Hand Protection: Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[7] For more prolonged handling, gloves made of materials like butyl rubber or neoprene offer greater protection.[8][9]

  • Eye and Face Protection: Safety glasses with side shields are a baseline requirement.[7] When there is a risk of splashes, chemical splash goggles are necessary.[7][8] A face shield worn over goggles offers the highest level of protection for the entire face.[7][8]

  • Respiratory Protection: All work with 4,5-Dibromo-6-methyl-1H-indazole should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator is required.[9][12]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures:
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[10][12]

  • Engineering Controls: Always handle 4,5-Dibromo-6-methyl-1H-indazole in a well-ventilated area, preferably a certified chemical fume hood.[10][11]

  • Donning PPE: Put on all required PPE before entering the work area.

  • Dispensing: When weighing or transferring the solid material, do so carefully to avoid creating dust.[1]

  • During Use: Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke in the laboratory.[2][10]

  • After Handling: Wash hands thoroughly with soap and water after removing gloves.[2][10]

Spill Management:
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[11]

    • Carefully sweep or scoop the material into a designated, labeled waste container.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department immediately.[14]

Waste Disposal:
  • Segregation: Classify 4,5-Dibromo-6-methyl-1H-indazole waste as halogenated organic waste.[14] It must be kept separate from other waste streams.[14]

  • Containerization: Use a designated, properly labeled, and sealed container for all waste containing this compound.[14]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[14]

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[12]

Emergency Procedures: Immediate Actions

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[12] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[10][12] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[10] Seek immediate medical attention.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 4,5-Dibromo-6-methyl-1H-indazole AssessVolume Assess Volume and Task Start->AssessVolume LowVolume Low Volume / Low Risk (e.g., weighing in fume hood) AssessVolume->LowVolume Low HighVolume High Volume / High Risk (e.g., large-scale reaction) AssessVolume->HighVolume High BasePPE Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields LowVolume->BasePPE EnhancedPPE Enhanced PPE: - Chemical Apron - Heavy-Duty Gloves - Goggles & Face Shield - Consider Respirator HighVolume->EnhancedPPE Proceed Proceed with Caution BasePPE->Proceed EnhancedPPE->Proceed

Caption: PPE selection workflow for handling 4,5-Dibromo-6-methyl-1H-indazole.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-Bromo-5-methyl-1H-indazole - Toxics Release Inventory. Retrieved from [Link]

Sources

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